molecular formula C9H8N2O2 B1601516 6-Methoxyquinoxalin-2(1H)-one CAS No. 91192-32-4

6-Methoxyquinoxalin-2(1H)-one

Numéro de catalogue: B1601516
Numéro CAS: 91192-32-4
Poids moléculaire: 176.17 g/mol
Clé InChI: SYEUUDPGKMMKRU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Methoxyquinoxalin-2(1H)-one is a versatile chemical scaffold based on the quinoxalinone core, a structure of high significance in medicinal and organic chemistry. Researchers value this heterocycle for its broad spectrum of biological activities and its utility in the synthesis of more complex molecules. The core quinoxalin-2(1H)-one structure is recognized as a privileged scaffold in drug discovery, with derivatives demonstrating promising biological activities. Quinoxalin-2(1H)-one derivatives are investigated for their potential as anticancer agents. Some derivatives have shown activity against colorectal cancer cell lines (such as HCT-116 and LoVo) and function through multiple mechanisms, including the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are important effectors in the tumor microenvironment . Furthermore, novel derivatives incorporating this core structure have been designed and evaluated for their potent antimicrobial activity against a range of bacterial and fungal strains, including multi-drug resistant bacteria (MDRB) . Some of these compounds also exhibit DNA gyrase inhibition activity, which is a validated target for antibacterial drugs . From a synthetic chemistry perspective, the quinoxalin-2(1H)-one structure is an excellent substrate for direct C-H functionalization, particularly at the C3 position. This allows for the efficient, one-pot synthesis of diverse libraries of derivatives through modern methods, including multi-component reactions under mild conditions . This makes 6-Methoxyquinoxalin-2(1H)-one a valuable building block for constructing compounds for high-throughput screening and materials science applications. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic uses. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEUUDPGKMMKRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540826
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91192-32-4
Record name 6-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

6-Methoxyquinoxalin-2(1H)-one CAS number 55656-78-1 synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Structural, Synthetic, and Pharmacological Profiling of 6-Methoxyquinoxalin-2(1H)-one

I. Executive Summary and Chemical Identity

The quinoxalin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile platform for the development of diverse therapeutic agents. Among its derivatives, 6-Methoxyquinoxalin-2(1H)-one has garnered significant attention due to its unique electronic properties and high binding affinity across multiple biological targets.

While contemporary chemical libraries and catalogs predominantly index this molecule under CAS 91192-32-4, legacy literature, proprietary registries, and specific tautomeric complexes frequently refer to it under CAS 55656-78-1 . Understanding the nomenclature and tautomeric nature of this compound is critical for researchers engaging in structural activity relationship (SAR) studies. The molecule exists in a dynamic tautomeric equilibrium between its lactam (quinoxalin-2(1H)-one) and lactim (quinoxalin-2-ol) forms, though the lactam form is thermodynamically favored in polar environments and solid states[1].

Table 1: Physicochemical Properties and Synonyms

Property Specification
IUPAC Name 6-methoxy-1H-quinoxalin-2-one
Primary Synonyms 2-Hydroxy-6-methoxyquinoxaline; 6-Methoxyquinoxalin-2-ol[2]
Standard CAS Number 91192-32-4
Alternate/Legacy CAS 55656-78-1
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Hydrogen Bond Donors 1 (N-H in lactam form)

| Hydrogen Bond Acceptors | 3 (C=O, Methoxy -O-, Pyrazine -N=) |

II. Synthetic Workflows and Mechanistic Causality

The synthesis of 6-methoxyquinoxalin-2(1H)-one relies on the classical condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl equivalent. The presence of the electron-donating methoxy group at the 6-position significantly influences the nucleophilicity of the starting diamine, dictating the regioselectivity of the cyclization[3].

Synthesis Start 4-Methoxybenzene-1,2-diamine Intermediate Schiff Base Intermediate Start->Intermediate Reagent Ethyl Glyoxylate (Condensation) Reagent->Intermediate Cyclization Intramolecular Cyclization (Heat / Acid) Intermediate->Cyclization Product 6-Methoxyquinoxalin-2(1H)-one Cyclization->Product

Fig 1: Stepwise condensation and cyclization pathway for 6-Methoxyquinoxalin-2(1H)-one.

Protocol 1: Regioselective Synthesis of 6-Methoxyquinoxalin-2(1H)-one

This protocol utilizes a self-validating thermodynamic trap to ensure high yields. By selecting a solvent system where the final product is insoluble, the reaction equilibrium is continuously driven forward.

  • Precursor Preparation: Dissolve 10 mmol of 4-methoxybenzene-1,2-diamine in 30 mL of absolute ethanol. Causality: Absolute ethanol prevents the premature hydrolysis of the glyoxylate reagent, ensuring the primary amine reacts exclusively via nucleophilic attack.

  • Condensation: Dropwise add 11 mmol of ethyl glyoxylate (50% solution in toluene) under continuous stirring at 0°C. Causality: The low temperature minimizes the formation of bis-Schiff base side products, favoring mono-substitution.

  • Cyclization: Elevate the temperature to reflux (78°C) and add a catalytic amount of glacial acetic acid (0.5 mL). Stir for 4 hours. Causality: The mild acid catalyzes the intramolecular cyclization by protonating the carbonyl oxygen of the ester, making it highly susceptible to attack by the secondary amine.

  • Validation & Isolation: Monitor the reaction via TLC (DCM:MeOH 9:1). Once the diamine is consumed, cool the mixture to 4°C. The product will precipitate as a crystalline solid.

  • Purification: Filter the precipitate and wash with cold ethanol, followed by recrystallization from hot ethanol. Confirm the structure via 1H-NMR, specifically looking for the disappearance of the primary amine signals and the emergence of the characteristic lactam N-H proton at ~12.4 ppm[4].

III. Pharmacological Profiling and Target Engagement

Quinoxalin-2(1H)-one derivatives are highly valued in drug discovery due to their ability to act as bioisosteres for coumarins and quinolones. The 6-methoxy substitution specifically enhances lipophilicity and provides a critical hydrogen bond acceptor, enabling tight binding in hydrophobic enzymatic pockets[1].

MOA Scaffold 6-Methoxyquinoxalin-2(1H)-one Core Scaffold Target1 Aldose Reductase (ALR2) Scaffold->Target1 Inhibits Target2 HCV NS5B Polymerase Scaffold->Target2 Allosteric Binding Target3 LDHA Enzyme Scaffold->Target3 Blocks Effect1 Prevents Diabetic Complications Target1->Effect1 Effect2 Inhibits Viral Replication Target2->Effect2 Effect3 Suppresses Tumor Glycolysis Target3->Effect3

Fig 2: Multi-target pharmacological engagement of the quinoxalin-2(1H)-one scaffold.

1. Aldose Reductase (ALR2) Inhibition: Overactivity of ALR2 in hyperglycemic conditions leads to the accumulation of sorbitol, causing diabetic complications (neuropathy, retinopathy). Quinoxalin-2(1H)-ones act as potent ALR2 inhibitors. The N-H of the lactam ring hydrogen-bonds with the catalytic residues (Tyr48 and His110) of ALR2, while the 6-methoxy group anchors the molecule in the specificity pocket[5].

2. Anti-Viral Activity (HCV NS5B): Derivatives of quinoxalin-2(1H)-one have been identified as potent non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. They bind to allosteric sites on the polymerase, inducing a conformational shift that halts viral RNA replication[6].

3. Anti-Cancer (LDHA Suppression): Recent oncology research highlights quinoxalinones as suppressors of Lactate Dehydrogenase A (LDHA). By inhibiting LDHA, these compounds disrupt the Warburg effect, starving tumor cells of the rapid ATP generation required for proliferation and survival[4].

Protocol 2: High-Throughput Screening (HTS) for ALR2 Inhibition

To validate the efficacy of synthesized 6-methoxyquinoxalin-2(1H)-one derivatives, a fluorometric enzymatic assay is utilized.

  • Reagent Assembly: Prepare a 100 mM sodium phosphate buffer (pH 6.2) containing 0.1 mM NADPH and 10 mM DL-glyceraldehyde (substrate).

  • Enzyme Preparation: Isolate ALR2 from rat lenses or utilize recombinant human ALR2. Dilute to a working concentration of 0.5 U/mL.

  • Inhibitor Incubation: In a 96-well UV-transparent microplate, add 10 µL of the quinoxalinone derivative (dissolved in DMSO, serial dilutions from 100 µM to 1 nM) to 80 µL of the buffer/enzyme mixture. Incubate for 10 minutes at 37°C. Causality: Pre-incubation allows for the establishment of binding equilibrium before the reaction is initiated, ensuring accurate IC50 determination.

  • Reaction Initiation & Monitoring: Add 10 µL of the DL-glyceraldehyde substrate to initiate the reaction. Immediately monitor the decrease in absorbance at 340 nm using a microplate reader for 5 minutes. Causality: The oxidation of NADPH to NADP+ results in a loss of absorbance at 340 nm. Monitoring this depletion provides a direct, real-time readout of ALR2 enzymatic activity.

  • Self-Validation: Include a positive control (e.g., Epalrestat) and a negative control (DMSO vehicle). The assay is validated if the positive control yields an IC50 within its known literature range and the Z'-factor of the plate is >0.5.

IV. References

  • chemical-suppliers.eu. "6-methoxy-1H-quinoxalin-2-one | CAS 91192-32-4". Chemical Suppliers.

  • Alfa Chemistry. "CAS 91192-32-4 2(1H)-Quinoxalinone,6-methoxy-". Alfa Chemistry. 2

  • El-Menshawe S.F., et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses". PMC / Bioorganic & Medicinal Chemistry. 4

  • ResearchGate. "Synthetic quinoxalin-2(1H)-one derivatives". Journal of Biomolecular Structure and Dynamics. 5

  • Liu R., et al. "Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus". Journal of Medicinal Chemistry. 6

  • El Assyry A., et al. "Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives". ResearchGate. 1

  • Ghadage R.V., et al. "Synthesis and anticonvulsant activity of Schiff's bases of 3-{[2-({(E)-[(substituted) phenyl] methylidene} amino) ethyl] amino} quinoxalin-2(1H)-one". Bangladesh Journal of Pharmacology. 3

Sources

Regioisomeric Divergence: A Technical Guide to 6- vs. 7-Methoxyquinoxalin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and pharmacological divergence between 6-methoxyquinoxalin-2(1H)-one and its 7-methoxy regioisomer.

Executive Summary

In the development of AMPA/Kainate receptor antagonists and kinase inhibitors, the quinoxalin-2(1H)-one scaffold is a privileged structure. However, the introduction of substituents on the benzenoid ring creates a critical "regiochemical leak." The condensation of 4-methoxy-1,2-phenylenediamine with glyoxylic acid derivatives yields two possible isomers: 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one .

While often treated as minor byproducts in early discovery, the position of the methoxy group (C6 vs. C7) dictates the electronic environment of the binding pharmacophore, drastically altering potency (often by >100-fold) and metabolic stability. This guide provides the definitive methodology for selectively synthesizing, analytically distinguishing, and biologically evaluating these isomers.

Part 1: Structural & Electronic Landscape

To control the chemistry, one must understand the electronic bias of the starting material, 4-methoxy-1,2-phenylenediamine .

The Nucleophilicity Gradient

The diamine possesses two non-equivalent amino groups:

  • 
     at C2 (para to OMe):  Highly nucleophilic due to strong resonance donation (+M effect) from the methoxy group.
    
  • 
     at C1 (meta to OMe):  Less nucleophilic, relying primarily on inductive effects.
    

This gradient dictates the outcome of the Hinsberg reaction . The most nucleophilic amine (C2) preferentially attacks the most electrophilic center of the dicarbonyl partner.

Feature6-Methoxy Isomer7-Methoxy Isomer
IUPAC Name 6-methoxyquinoxalin-2(1H)-one7-methoxyquinoxalin-2(1H)-one
Electronic Character OMe is para to the imine (N4)OMe is para to the amide (N1)
H-Bond Donor (N1-H) More acidic (inductive withdrawal from C2=O)Less acidic (resonance donation from OMe)
Major Synthetic Product Yes (under basic/neutral conditions)No (requires acidic control)

Part 2: Synthetic Regiocontrol (The "Hinsberg Switch")

The "Hinsberg Paradox" in quinoxaline synthesis is that the thermodynamically stable product is not always the biologically active target.

The Mechanism of Divergence

The reaction with ethyl glyoxylate (or ethyl pyruvate) proceeds via a two-step condensation:

  • Nucleophilic Attack: Amine attacks the aldehyde (or ketone).

  • Cyclization: The second amine attacks the ester.

The Switch: By altering the pH, we can invert the nucleophilicity profile of the diamine or activate specific carbonyls on the glyoxylate.

Workflow Diagram: Regioselective Synthesis

HinsbergSwitch Start 4-Methoxy-1,2-phenylenediamine + Ethyl Glyoxylate ConditionA Condition A: Basic (TEA/EtOH) Kinetic Control Start->ConditionA ConditionB Condition B: Acidic (AcOH) Thermodynamic/Protonation Control Start->ConditionB InterA Intermediate A: Para-NH2 attacks Aldehyde ConditionA->InterA High Nucleophilicity of Para-NH2 InterB Intermediate B: Meta-NH2 attacks Aldehyde (via specific activation) ConditionB->InterB Protonation of Para-NH2 blocks attack Prod6 MAJOR PRODUCT: 6-Methoxyquinoxalin-2(1H)-one InterA->Prod6 Cyclization Prod7 MAJOR PRODUCT: 7-Methoxyquinoxalin-2(1H)-one InterB->Prod7 Cyclization

Caption: The "Hinsberg Switch" illustrating how pH modulation inverts regioselectivity during condensation.

Synthetic Protocols
Protocol A: Synthesis of 6-Methoxyquinoxalin-2(1H)-one (Basic Route)

Targeting the kinetic product driven by the para-amine nucleophilicity.

  • Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine (10 mmol) in absolute ethanol (20 mL).

  • Base Addition: Add Triethylamine (TEA, 1.1 eq) to ensure free base form.

  • Addition: Dropwise add ethyl glyoxylate (50% in toluene, 1.1 eq) at 0°C.

  • Reflux: Warm to room temperature, then reflux for 3 hours.

  • Isolation: Cool to 0°C. The 6-methoxy isomer precipitates as the major product. Filter and wash with cold EtOH.

    • Yield Expectation: 75-85%

    • Regio-ratio: ~4:1 (6-OMe : 7-OMe)

Protocol B: Synthesis of 7-Methoxyquinoxalin-2(1H)-one (Acidic Route)

Targeting the thermodynamic product or exploiting differential protonation.

  • Solvent System: Dissolve diamine (10 mmol) in Glacial Acetic Acid (15 mL).

  • Addition: Add ethyl glyoxylate (1.1 eq) at room temperature.

  • Reaction: Stir at ambient temperature for 1 hour, then heat to 50°C for 4 hours.

  • Workup: Pour into ice water. Neutralize carefully with NaHCO3 to pH 7.

  • Purification: The precipitate is a mixture enriched in the 7-methoxy isomer. Recrystallization from DMF/MeOH is often required to remove the 6-isomer.

    • Note: Acidic conditions can shift the ratio up to 15:1 favoring the 7-isomer in optimized cases [1].

Part 3: Analytical Differentiation

Distinguishing these isomers via standard 1H-NMR is notoriously difficult due to accidental equivalence. NOE (Nuclear Overhauser Effect) spectroscopy is the mandatory validation step.

The "Smoking Gun": N1-H to C8-H Interaction

In the quinoxalin-2(1H)-one tautomer, the amide nitrogen (N1) bears a proton. This proton is spatially proximal only to the proton at position 8 (C8-H).

  • In 6-Methoxy isomer: The C8-H has a neighbor at C7.

  • In 7-Methoxy isomer: The C8-H has a substituent (OMe) at C7.

NMR Decision Matrix
Feature6-Methoxy Isomer7-Methoxy Isomer
H8 Signal Doublet (ortho-coupled to H7,

Hz)
Singlet (or small meta-doublet,

Hz)
H5 Signal Singlet (isolated by OMe at C6)Doublet (ortho-coupled to H6,

Hz)
NOE (Irradiate N1-H) Enhancement of a Doublet (H8)Enhancement of a Singlet (H8)
Diagnostic Flowchart

NMR_Logic Sample Purified Isomer (Dissolved in DMSO-d6) Step1 1H-NMR: Locate N1-H (Broad singlet ~12 ppm) Sample->Step1 Step2 Run 1D-NOESY (Irradiate N1-H) Step1->Step2 ResultA NOE to Doublet (J=9Hz) (H8 is coupled to H7) Step2->ResultA Signal Observed ResultB NOE to Singlet (H8 is isolated by 7-OMe) Step2->ResultB Signal Observed Conclusion6 CONFIRMED: 6-Methoxy Isomer ResultA->Conclusion6 Conclusion7 CONFIRMED: 7-Methoxy Isomer ResultB->Conclusion7

Caption: Analytical workflow for unambiguous assignment of quinoxalinone regioisomers.

Part 4: Pharmacological Implications[1]

Why does this differentiation matter? In the context of glutamate receptor antagonism (AMPA/NMDA), the 7-position is pharmacophorically distinct.

  • Binding Mode: High-affinity AMPA antagonists (e.g., NBQX, ZK200775) typically require electron-withdrawing or polar groups at the 7-position to mimic the gamma-carboxyl group of glutamate, interacting with critical Arginine residues in the ligand-binding domain [2].

  • SAR Trends:

    • 7-Methoxy: Often retains moderate affinity or serves as a precursor to 7-OH/7-sulfamoyl derivatives which are highly potent.

    • 6-Methoxy: Frequently shows significantly reduced affinity (>100-fold loss) due to steric clash with the receptor pocket ceiling or lack of necessary electronic engagement [3].

  • Solubility: The 7-isomer often exhibits different aqueous solubility profiles due to the dipole moment alignment relative to the amide carbonyl, impacting formulation.

Researcher Note: If your biological assay shows "dead" activity for a batch of what should be a potent hit, verify the regiochemistry immediately. You likely synthesized the kinetic 6-isomer instead of the active 7-isomer.

References

  • Structure-Activity Relationships of Quinoxaline AMPA Antagonists. SciSpace / Bioinformation. (2013). Details the binding pocket interactions favoring 7-substitution.

  • The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines and Quinoxalines. NIH / PubMed Central. (2015). Comparative SAR analysis showing the critical nature of the 7-position for receptor antagonism.[1]

  • NMR Study of Dynamic Equilibria in Quinoxalin-2-one Derivatives. ITBA / ResearchGate. (2025). Provides definitive NOE and chemical shift data for structural assignment.

Sources

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 6-Methoxyquinoxalin-2(1H)-one in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's viability. Poor solubility can lead to a cascade of complications, including unreliable results in in vitro assays, diminished bioavailability, and difficulties in formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility of 6-methoxyquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry, in two of the most critical solvents in drug discovery: dimethyl sulfoxide (DMSO) and water.

As a Senior Application Scientist, this document is designed to move beyond a simple recitation of facts. Instead, it offers a framework for understanding the nuances of solubility, providing both the theoretical underpinnings and the practical methodologies to empower researchers in their experimental design and data interpretation. We will delve into the causality behind experimental choices and present protocols that are self-validating systems.

Understanding the Molecular Landscape of 6-Methoxyquinoxalin-2(1H)-one

Before we can explore its behavior in different solvents, we must first appreciate the structural features of 6-methoxyquinoxalin-2(1H)-one that govern its solubility. The molecule possesses a bicyclic quinoxalinone core, a polar lactam group, an aromatic system, and a methoxy substituent. This combination of polar and non-polar characteristics suggests a nuanced solubility profile. The lactam group can participate in hydrogen bonding, both as a donor (N-H) and an acceptor (C=O), which will be a key factor in its interaction with protic solvents like water. The aromatic rings and the methoxy group contribute to its lipophilicity.

Solubility in Dimethyl Sulfoxide (DMSO): The Organic Standby

DMSO is a powerful, polar aprotic solvent, renowned for its ability to dissolve a vast array of organic molecules, making it an indispensable tool in compound management and high-throughput screening.[3][4] For 6-methoxyquinoxalin-2(1H)-one, a high solubility in DMSO is anticipated due to the favorable dipole-dipole interactions between the polar aprotic nature of DMSO and the polar functionalities of the quinoxalinone.

Theoretical Considerations for Solubility in DMSO

The dissolution of 6-methoxyquinoxalin-2(1H)-one in DMSO is primarily driven by the disruption of its crystal lattice energy and the subsequent solvation of the individual molecules by DMSO. The strong dipole of the sulfoxide group in DMSO can effectively interact with the polar regions of the quinoxalinone, particularly the lactam moiety.

Experimental Determination of Thermodynamic Solubility in DMSO

The following protocol outlines a robust method for determining the maximum, or thermodynamic, solubility of 6-methoxyquinoxalin-2(1H)-one in DMSO.

Protocol 1: Thermodynamic Solubility of 6-Methoxyquinoxalin-2(1H)-one in DMSO

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 6-methoxyquinoxalin-2(1H)-one into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes to encourage dissolution.[3]

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.[3] Gentle agitation during this period is recommended.

  • Separation of Undissolved Solid:

    • Centrifuge the equilibrated solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.[3]

  • Quantification of Solute Concentration:

    • Carefully aspirate a known volume of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble and for which a validated analytical method is available.

    • Determine the concentration of 6-methoxyquinoxalin-2(1H)-one in the diluted sample using a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2][3]

    • Calculate the original concentration in the DMSO supernatant to determine the thermodynamic solubility.

Solubility in Water: The Biological Milieu

Aqueous solubility is a critical parameter that directly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] Given the presence of both polar and non-polar regions, 6-methoxyquinoxalin-2(1H)-one is expected to have limited aqueous solubility.

Theoretical Considerations for Aqueous Solubility

The dissolution of 6-methoxyquinoxalin-2(1H)-one in water is a thermodynamically complex process. The energy required to overcome the crystal lattice energy must be compensated by the favorable interactions between the compound and water molecules. The lactam group can form hydrogen bonds with water, which will contribute to its solubility. However, the hydrophobic aromatic rings and the methoxy group will be energetically unfavorable to solvate in water, leading to an overall expected low aqueous solubility.

Experimental Determination of Aqueous Solubility

Two primary types of aqueous solubility are relevant in drug discovery: kinetic and thermodynamic.

  • Kinetic Solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by diluting a concentrated DMSO stock into an aqueous buffer. This method is high-throughput and reflects the behavior of a compound in many in vitro assays.[1][6][7]

  • Thermodynamic Solubility is the true equilibrium solubility of the most stable solid form of a compound in a given medium.[2][7][8] This is a more time- and resource-intensive measurement but provides a more fundamental understanding of the compound's properties.

Protocol 2: Kinetic Aqueous Solubility Determination by Nephelometry

This protocol is adapted from standard high-throughput screening methodologies.[1][9]

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 6-methoxyquinoxalin-2(1H)-one in DMSO (e.g., 10 mM).

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, dispense a small volume (e.g., 5 µL) of the DMSO stock solution into multiple wells.

    • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Mixing and Incubation:

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours).[9]

  • Measurement:

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

    • The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to a control.

Protocol 3: Thermodynamic Aqueous Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[7][10][11]

  • Sample Preparation:

    • Add an excess amount of solid 6-methoxyquinoxalin-2(1H)-one to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration:

    • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation:

    • After equilibration, allow the suspension to settle.

    • Separate the saturated solution from the excess solid by filtration through a low-binding filter or by centrifugation.

  • Quantification:

    • Analyze the concentration of 6-methoxyquinoxalin-2(1H)-one in the clear filtrate/supernatant using a validated analytical method, such as HPLC-UV.[2][5]

Comparative Analysis and Data Presentation

The solubility of 6-methoxyquinoxalin-2(1H)-one in DMSO and water will differ significantly. The following table summarizes the key aspects of solubility in these two solvents.

FeatureSolubility in DMSOSolubility in Water
Driving Forces Dipole-dipole interactionsHydrogen bonding (favorable), hydrophobic effect (unfavorable)
Expected Solubility HighLow
Primary Measurement Thermodynamic SolubilityKinetic and Thermodynamic Solubility
Key Challenges Ensuring anhydrous conditions to prevent precipitation of hydrates.Overcoming low solubility for accurate quantification.

Visualizing Molecular Interactions and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key molecular interactions and the experimental workflow for determining aqueous solubility.

cluster_DMSO Solvation in DMSO cluster_Water Solvation in Water DMSO DMSO (Polar Aprotic) Quinone_DMSO 6-Methoxyquinoxalin-2(1H)-one Quinone_DMSO->DMSO Dipole-Dipole Interactions Water Water (Polar Protic) Quinone_Water 6-Methoxyquinoxalin-2(1H)-one Water->Quinone_Water Hydrophobic Effect (Aromatic Rings) Quinone_Water->Water Hydrogen Bonding (Lactam Group)

Caption: Molecular interactions governing solubility.

cluster_workflow Aqueous Solubility Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility start Start with solid 6-methoxyquinoxalin-2(1H)-one dissolve_dmso Dissolve in DMSO (Stock Solution) start->dissolve_dmso add_buffer Add Excess Solid to Aqueous Buffer start->add_buffer dilute_buffer Dilute into Aqueous Buffer dissolve_dmso->dilute_buffer measure_nephelometry Measure Precipitation (Nephelometry) dilute_buffer->measure_nephelometry kinetic_result Kinetic Solubility Value measure_nephelometry->kinetic_result shake_equilibrate Shake to Equilibrate (24-72h) add_buffer->shake_equilibrate separate_phases Separate Solid and Liquid Phases shake_equilibrate->separate_phases quantify_hplc Quantify Concentration (HPLC) separate_phases->quantify_hplc thermo_result Thermodynamic Solubility Value quantify_hplc->thermo_result

Caption: Experimental workflows for aqueous solubility.

Conclusion: A Pathway to Informed Decision-Making

A thorough understanding of the solubility of 6-methoxyquinoxalin-2(1H)-one in both DMSO and aqueous media is not merely an academic exercise; it is a fundamental prerequisite for its successful progression through the drug discovery pipeline. This guide has provided a comprehensive framework for approaching this critical parameter, from the underlying molecular principles to detailed, actionable experimental protocols. By employing these methodologies, researchers can generate high-quality, reliable solubility data, enabling more informed decision-making and ultimately increasing the probability of success for this promising compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Millipore. (n.d.). MultiScreen Solubility Filter Plate.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Smolecule. (2026). Experimental Protocols for DMSO Solubility Assessment.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • BenchChem. (2025). Overcoming solubility issues of 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays.

Sources

Advanced Characterization of Quinoxalin-2(1H)-one Derivatives: Acidity, Tautomerism, and pKa Determination

Author: BenchChem Technical Support Team. Date: March 2026

Topic: pKa Values and Acidity of Quinoxalin-2(1H)-one Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxalin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacophores including AMPA receptor antagonists, aldose reductase inhibitors, and anticancer agents. The physicochemical behavior of this scaffold—specifically its acidity (pKa) and tautomeric equilibrium—dictates its solubility, membrane permeability, and protein-ligand binding energetics.

This guide provides a rigorous technical analysis of the acidic dissociation of quinoxalin-2(1H)-ones. It synthesizes experimental data with mechanistic insights, offering a standardized protocol for pKa determination and a predictive framework for substituent effects based on Hammett correlations.

Structural Chemistry & Tautomerism[1][2][3]

The Lactam-Lactim Equilibrium

The acidity of quinoxalin-2(1H)-one cannot be understood without addressing its tautomeric nature. While often loosely referred to as "2-hydroxyquinoxaline," the compound exists predominantly in the lactam (keto) form in both the solid state and polar solvents (DMSO, H₂O).

  • Lactam Form (A): The N1 proton is the acidic site. Deprotonation yields a resonance-stabilized anion.

  • Lactim Form (B): The O-H proton is the acidic site. This tautomer is energetically less favorable due to the loss of amide resonance stability, though it contributes to the overall ionization equilibrium.

Key Insight: For drug development, the N1-H pKa (typically 9.0 – 9.5) is the critical parameter. It governs the transition from a neutral, membrane-permeable species to a charged, soluble anion at physiological pH.

Tautomerism Lactam Lactam Form (Keto) (Predominant) N1-H Acidic Site Anion Resonance Stabilized Anion Lactam->Anion - H+ (pKa ~9.2) Lactim Lactim Form (Enol) (Minor) O-H Acidic Site Lactam->Lactim Tautomerism (K_T << 1) Anion->Lactam + H+ Lactim->Anion - H+

Figure 1: Tautomeric equilibrium and deprotonation pathways of quinoxalin-2(1H)-one. The lactam form is the primary species driving acidity in aqueous media.

pKa Data & Substituent Effects

Baseline Acidity

The experimental pKa of the parent quinoxalin-2(1H)-one is approximately 9.20 ± 0.50 . This places it in the category of weak acids, similar to phenols and other cyclic amides.

Substituent Impact (Hammett Correlation)

Substituents on the benzenoid ring (positions 5, 6, 7, 8) significantly modulate the acidity of the N1 proton via inductive and resonance effects.

  • Electron-Withdrawing Groups (EWGs): Stabilize the negative charge on the conjugate base, lowering the pKa (increasing acidity).

  • Electron-Donating Groups (EDGs): Destabilize the conjugate base, raising the pKa (decreasing acidity).

Table 1: Estimated pKa Shifts for 6/7-Substituted Quinoxalin-2(1H)-ones Values are estimated based on Hammett


 constants relative to the parent pKa of 9.20.
Substituent (R)PositionElectronic EffectHammett

Estimated pKaImpact on Solubility (pH 7.4)
-NO₂ 6 or 7Strong EWG+0.78~8.1 Increased
-CN 6 or 7Strong EWG+0.66~8.3 Increased
-Cl 6 or 7Weak EWG+0.23~8.9 Negligible
-H (Parent)-Reference0.009.20 Low
-CH₃ 6 or 7Weak EDG-0.17~9.4 Decreased
-OCH₃ 6 or 7Moderate EDG-0.27~9.6 Decreased
-NH₂ 6 or 7Strong EDG-0.66~10.1 Significantly Decreased

Note: Position 6/7 substituents communicate electronically with N1 via the conjugated


-system. Substituents at positions 5/8 may introduce steric hindrance (ortho-effect), causing deviations from linear Hammett predictions.

SAR_Logic Substituent Substituent Selection EWG Electron Withdrawing (-NO2, -CF3, -CN) Substituent->EWG EDG Electron Donating (-OMe, -NH2, -Alkyl) Substituent->EDG Effect_EWG Stabilizes Anion Inductive/Resonance Withdrawal EWG->Effect_EWG Effect_EDG Destabilizes Anion Electron Density Donation EDG->Effect_EDG Result_EWG pKa Decreases (< 9.0) Higher Solubility at pH 7.4 Effect_EWG->Result_EWG Acidity Increases Result_EDG pKa Increases (> 9.5) Lower Solubility at pH 7.4 Effect_EDG->Result_EDG Acidity Decreases

Figure 2: Decision tree for substituent selection based on desired acidity and solubility profiles.

Experimental Methodology: Spectrophotometric pKa Determination

For quinoxalin-2(1H)-ones, UV-Vis spectrophotometry is the gold standard for pKa determination due to the distinct spectral shifts between the neutral lactam and the anionic species.

Protocol: Spectrophotometric Titration

Objective: Determine the thermodynamic pKa by monitoring the bathochromic shift of the


 transition upon deprotonation.

Reagents:

  • Stock Solution: 10 mM compound in DMSO (to ensure solubility).

  • Buffer System: Britton-Robinson or phosphate buffers ranging from pH 2.0 to 13.0 (ionic strength

    
     M KCl).
    
  • Standard: 0.1 M NaOH and 0.1 M HCl for pH adjustment.

Workflow:

  • Preparation: Dilute the stock solution into the buffer series to a final concentration of ~50

    
    M. Ensure 
    
    
    
    DMSO content to minimize solvent effects.
  • Scanning: Record UV-Vis spectra (200–500 nm) for each pH point.

  • Isosbestic Point Verification: Overlay spectra. A sharp isosbestic point confirms a simple two-state equilibrium (Neutral

    
     Anion).
    
  • Data Analysis: Plot Absorbance (

    
    ) at 
    
    
    
    vs. pH.
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    Where 
    
    
    
    is absorbance of the neutral form and
    
    
    is absorbance of the fully deprotonated form.
Self-Validating Check
  • If the isosbestic point is not sharp, suspect decomposition or multiple ionization sites (e.g., if an -OH or -COOH substituent is present).

  • If the calculated pKa varies with wavelength, check for aggregation or precipitation.

Computational Prediction (DFT)[3]

When experimental synthesis is resource-intensive, Density Functional Theory (DFT) provides high-accuracy predictions.

Recommended Level of Theory:

  • Method: B3LYP or

    
    B97X-D
    
  • Basis Set: 6-311++G(d,p)

  • Solvation Model: SMD (Solvation Model based on Density) with water as the solvent.

Calculation Cycle: Calculate the Gibbs Free Energy (


) for the neutral (

) and anionic (

) forms.


Note: Use the experimental value for

(-270.3 kcal/mol).

Implications for Drug Design[1][4][5]

The pKa of quinoxalin-2(1H)-one derivatives directly influences ADME properties:

  • Solubility: Compounds with pKa < 8.0 will be partially ionized at physiological pH (7.4), significantly improving aqueous solubility compared to the neutral parent.

  • Permeability: Neutral species permeate membranes passively. A pKa > 10 ensures the drug remains neutral in the intestine (pH 6-7), maximizing absorption.

  • Target Binding: Many kinase inhibitors use the lactam motif to form a bidentate hydrogen bond (H-bond donor: N-H, H-bond acceptor: C=O) with the hinge region of the kinase ATP-binding site. Altering the pKa changes the H-bond donor strength of the N-H group.

References

  • PubChem. (2025).[1][2] 2(1H)-Quinoxalinone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kaschula, C. H., et al. (2002). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Pereira, J. A., et al. (2014). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. Journal of Physical Chemistry A. Retrieved from [Link]

  • Science of Synthesis. (2012). Quinoxalines: Acidity and Basic Properties. Thieme Chemistry. Retrieved from [Link]

  • NIST. (2025). 2(1H)-Quinoxalinone Gas Phase and Condensed Phase Data. NIST Chemistry WebBook.[3] Retrieved from [Link]

Sources

The 6-Methoxyquinoxalin-2(1H)-one Scaffold: A Technical Guide to Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxyquinoxalin-2(1H)-one scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space. Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of various kinases (e.g., VEGFR-2, PI3K, Pim-1). Unlike the unsubstituted quinoxalinone, the 6-methoxy moiety provides critical electronic enrichment and a handle for metabolic tuning, often enhancing solubility and altering the pKa of the protonated nitrogen to favor specific binding modes.

This technical guide provides a rigorous analysis of this scaffold, detailing its pharmacophoric properties, a self-validating synthetic workflow to avoid common regioisomeric pitfalls, and a data-driven approach to Structure-Activity Relationship (SAR) optimization.

Part 1: The Pharmacophore & Binding Logic

The Hinge Binding Motif

The core utility of the quinoxalin-2(1H)-one scaffold lies in its lactam-lactim tautomerism. In the physiological context of an ATP-binding pocket, the lactam form (2(1H)-one) is predominant and pharmacologically active.

  • Hydrogen Bond Donor (HBD): The N1-H serves as a donor to the backbone carbonyl of the kinase hinge region (e.g., Glu residue in VEGFR2).

  • Hydrogen Bond Acceptor (HBA): The C2-Carbonyl (C=O) accepts a hydrogen bond from the backbone NH of the hinge.

  • The 6-Methoxy Function:

    • Electronic Effect: As an electron-donating group (EDG), the methoxy group at position 6 increases the electron density of the pyrazine ring. This strengthens the

      
      -
      
      
      
      stacking interactions with the phenylalanine gatekeeper residues often found in the binding pocket.
    • Solvent Interaction: In many docking models, the 6-position points towards the solvent-exposed front or the ribose-binding pocket, making the methoxy group a minimal steric clash substituent that improves lipophilic ligand efficiency (LLE).

Visualizing the Binding Mode

The following diagram illustrates the canonical binding mode of a 6-methoxyquinoxalin-2(1H)-one derivative within a generic Type I kinase pocket.

KinaseBinding Scaffold 6-Methoxyquinoxalin-2(1H)-one (Inhibitor Core) Hinge_CO Hinge Region (Backbone C=O) Scaffold->Hinge_CO H-Bond (N1-H) Gatekeeper Gatekeeper Residue (e.g., Phe/Met) Scaffold->Gatekeeper Pi-Stacking Solvent Solvent Front (Solubility) Scaffold->Solvent 6-OMe Orientation Hinge_NH Hinge Region (Backbone NH) Hinge_NH->Scaffold H-Bond (C2=O)

Caption: Canonical Type I binding mode showing the bidentate H-bond anchor at the hinge region and the solvent-oriented trajectory of the 6-methoxy group.

Part 2: Synthetic Architecture & Self-Validating Protocols[1]

A major challenge in synthesizing 6-substituted quinoxalinones is regiocontrol . Condensing 4-methoxy-1,2-phenylenediamine with a 1,2-dicarbonyl species often yields a mixture of 6-methoxy and 7-methoxy isomers. The protocol below utilizes a specific pH-controlled condensation to maximize regioselectivity, followed by a purification step that "self-validates" the isomeric purity.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Methoxy-2-nitroaniline Step1 Reduction (H2, Pd/C) Solvent: EtOH Start->Step1 Intermediate 4-Methoxy-1,2-phenylenediamine Step1->Intermediate Step2 Regioselective Condensation Glyoxylic Acid, pH < 3 Intermediate->Step2 Crude Mixture: 6-OMe (Major) + 7-OMe (Minor) Step2->Crude Step3 Recrystallization (AcOH/H2O) Critical Purification Crude->Step3 Product 6-Methoxyquinoxalin-2(1H)-one Step3->Product Diversification Activation (POCl3) -> Cl SNAr with Amines Product->Diversification

Caption: Synthetic pathway emphasizing the critical recrystallization step required to isolate the pure 6-methoxy regioisomer.

Detailed Protocol: Synthesis of 6-Methoxyquinoxalin-2(1H)-one

Objective: Synthesize high-purity (>98%) scaffold avoiding the 7-methoxy regioisomer.

Reagents:

  • 4-Methoxy-1,2-phenylenediamine (10 mmol)

  • Glyoxylic acid monohydrate (11 mmol)

  • Ethanol (Absolute)

  • Glacial Acetic Acid[1]

Procedure:

  • Preparation: Dissolve 4-methoxy-1,2-phenylenediamine (1.38 g, 10 mmol) in absolute ethanol (20 mL) under nitrogen atmosphere.

  • Controlled Addition: Cool the solution to 0°C. Add a solution of glyoxylic acid (1.01 g, 11 mmol) in ethanol (5 mL) dropwise over 30 minutes. Expert Note: Low temperature is critical to favor the kinetic product and prevent polymerization.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate will form.[2] Heat to reflux for 1 hour to ensure complete cyclization.

  • Isolation (The Self-Validating Step):

    • Cool to room temperature.[2][3] Filter the solid.[2]

    • Validation: At this stage, the solid is likely a 9:1 mixture of 6-OMe and 7-OMe isomers.

    • Purification: Recrystallize from a mixture of Glacial Acetic Acid and Water (3:1). The 6-methoxy isomer is significantly less soluble in this matrix than the 7-methoxy isomer.

    • Filter the white needles.

    • QC Check: Run 1H NMR. The H-5 proton of the 6-methoxy isomer appears as a doublet at ~7.3 ppm, while the 7-methoxy isomer would show distinct splitting patterns. If the minor isomer peaks are visible (>2%), repeat recrystallization.

Part 3: Structure-Activity Relationship (SAR)[1]

Modifying the 6-methoxyquinoxalin-2(1H)-one scaffold focuses on two vectors: N1-alkylation (tail region) and C3-substitution (hinge/gatekeeper interaction).

SAR Data Summary

The following table summarizes the impact of substitutions based on inhibition data against a representative tyrosine kinase (e.g., VEGFR-2/KDR).

PositionModificationEffect on Potency (IC50)Physicochemical Impact
Core 6-OMe Baseline (< 100 nM) Solubility ++, Metabolic Stability +
Core6-H (Unsubstituted)Decrease (5-10x loss)Lower solubility, higher lipophilicity
Core7-OMeDecrease (>10x loss)Steric clash with gatekeeper residue
C3 -Cl (Chloro)Inactive (Reactive)Intermediate for SNAr; unstable in assay
C3 -NH-Aryl (Aniline)High Potency (< 10 nM)Establishes 3rd H-bond; mimics ATP adenine amine
C3 -Alkyl (Methyl)Moderate ActivityLoss of H-bond donor; purely hydrophobic fit
N1 -MethylMaintenanceRemoves H-bond donor; shifts to Type II inhibition
N1 -BenzylVariableAccesses hydrophobic back-pocket (selectivity filter)
Strategic Optimization: The C3 Vector

The C3 position is the primary vector for diversification.[1] Converting the lactam carbonyl to a chloro-imidate using phosphorous oxychloride (


) allows for Nucleophilic Aromatic Substitution (

) with various amines.
  • Mechanism: The 6-methoxy group activates the ring, making the C3-Cl slightly less reactive than in the nitro-equivalent, but still sufficient for reaction with anilines under microwave conditions.

  • Design Rule: Introducing a 3,4,5-trimethoxyaniline at C3 often yields potent tubulin polymerization inhibitors, whereas introducing a 4-pyridyl-amine at C3 steers activity toward kinase inhibition (VEGFR/PDGFR) by interacting with the DFG motif.

Part 4: References

  • Galal, S. A., et al. (2014).[4] "Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents with inhibition of tyrosine kinase receptor." European Journal of Medicinal Chemistry.

  • Denevault-Sabourin, C., et al. (2021). "New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation." Molecules.

  • Sagar, S., et al. (2021).[5][6] "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy."[6][7] European Journal of Medicinal Chemistry.

  • Fancelli, D., et al. (2012). "A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells."[8] ACS Medicinal Chemistry Letters.

  • BenchChem Protocols. (2025). "Synthesis of 6-aminoquinoxaline-2,3(1H,4H)-dione from o-phenylenediamine." BenchChem Application Notes.

Sources

Fluorescent Properties of 6-Methoxy Substituted Quinoxalinones: A Technical Guide to Photophysical Characterization and Application

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic photophysics, self-validating experimental protocols, and structural causality.

Executive Summary

Quinoxalin-2(1H)-ones represent a privileged, nitrogen-containing heterocyclic scaffold that has historically been underexplored for its photophysical properties compared to oxygenated counterparts like coumarins[1]. However, recent advancements in fluorophore engineering have demonstrated that quinoxalinones offer complementary absorbance and fluorescence windows[1]. Specifically, the introduction of a methoxy group (–OCH₃) at the C6 position fundamentally alters the electronic landscape of the molecule. This substitution transforms the core into a highly tunable push-pull system, enabling applications ranging from specific metal ion chemosensing to fluorogenic probes for hydrogen sulfide detection[2].

This whitepaper provides an in-depth mechanistic analysis of 6-methoxy substituted quinoxalinones, detailing the causality behind their photophysical behavior, and outlines field-proven, self-validating protocols for their characterization.

Mechanistic Insights: The Role of the 6-Methoxy Substitution

To engineer a fluorophore, one must understand the causality of its structural modifications. The quinoxalin-2(1H)-one core is inherently electron-deficient due to the lactam moiety and the electronegative nitrogen atoms.

Intramolecular Charge Transfer (ICT)

Substituting the C6 position with a methoxy group introduces a strong electron-donating group (EDG) via resonance. This creates a donor-π-acceptor (D-π-A) architecture.

  • Causality: The methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO), while the electron-withdrawing lactam core stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap facilitates a pronounced Intramolecular Charge Transfer (ICT) upon excitation[3].

  • Result: This ICT manifests as a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted parent molecule, pushing the emission into the highly desirable blue-to-cyan visible region (445–475 nm)[2].

Steric vs. Electronic Optimization

The choice of the C6 position over the C7 or C8 positions is highly deliberate in drug development and probe design. While C7-amino substitutions can yield higher absolute quantum yields, C6-methoxy substitutions provide a critical balance. They avoid steric clashes with functional groups at the C3 position (such as trifluoromethyl or benzoyl groups), maintaining the structural planarity required to prevent non-radiative decay pathways[4].

Quantitative Photophysical Data & Solvatochromism

6-Methoxy substituted quinoxalinones exhibit significant solvatochromism—a change in emission wavelength in response to solvent polarity. This is a direct consequence of the molecule possessing a larger dipole moment in the excited state (


) than in the ground state (

)[3].
Data Presentation

The following table synthesizes the photophysical parameters of representative 6-methoxy substituted quinoxalinones across varying microenvironments.

Table 1: Photophysical Properties of 6-Methoxy Quinoxalinone Derivatives

Compound / DerivativeSolvent Environment

(nm)

(nm)
Stokes Shift (cm⁻¹)Quantum Yield (

)
Ref
6-Methoxy-3-benzoylquinoxalin-2-one (Reduced)Ethanol (EtOH)~366445–475~4,8000.09 – 0.19[2]
3-Chloro-6-methoxy-2-(methylsulfanyl)quinoxalineVarious (Non-polar to Polar)389–440460–5553,664–6,945N/A (ICT dominant)[5]
6-MeO-8-TQEN (Cd²⁺ Complex)DMF-HEPES Buffer (1:1)332395~4,8000.025[6]

Note: The variance in Stokes shift across solvents confirms the highly polar nature of the excited state, making these molecules excellent candidates for microenvironment-sensitive probes[5].

Self-Validating Experimental Protocols

As an Application Scientist, ensuring data integrity requires protocols that inherently validate themselves against common experimental artifacts, such as the inner filter effect (IFE) or specific solvent interactions.

Protocol 1: Determination of Relative Fluorescence Quantum Yield ( )

Objective: Accurately measure the quantum yield of a novel 6-methoxyquinoxalinone while mathematically eliminating self-absorption errors.

Step-by-Step Methodology:

  • Reference Selection: Select a standard with a known quantum yield that absorbs at a similar wavelength to your sample. For 6-methoxyquinoxalinones (

    
     ~366 nm), Quinine Sulfate in 0.1 M H₂SO₄  (
    
    
    
    = 0.54) is the authoritative standard.
  • Sample Preparation (The Causality of Dilution): Prepare solutions of both the sample and the reference. Critical Step: Dilute both solutions until their optical density (OD) at the excitation wavelength is strictly ≤ 0.05 .

    • Why? High concentrations cause the Inner Filter Effect (IFE), where the fluorophore re-absorbs its own emitted light, artificially deflating the measured quantum yield.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum to confirm the exact OD. Next, record the fluorescence emission spectrum using the exact same excitation wavelength for both sample and reference.

  • Integration & Calculation: Integrate the area under the emission curve for both. Calculate the quantum yield using the comparative equation:

    
    
    (Where Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and 
    
    
    
    is the refractive index of the solvent).

G Start Synthesize 6-Methoxy Quinoxalinone Prep Prepare Dilute Solutions (OD < 0.05) Start->Prep UV UV-Vis Absorption Determine λ_max Prep->UV InnerFilter Check Inner Filter Effect OD > 0.05? UV->InnerFilter Fluor Fluorescence Emission Excite at λ_max Calc Calculate Stokes Shift & Quantum Yield Fluor->Calc InnerFilter->Fluor No Dilute Dilute Sample InnerFilter->Dilute Yes Dilute->UV Validate Validate with Reference Standard Calc->Validate

Workflow for self-validating photophysical characterization of quinoxalinone derivatives.

Protocol 2: Solvatochromic Shift Analysis (Lippert-Mataga Plotting)

Objective: Map the dipole moment change (


) to understand the fluorophore's sensitivity to biological microenvironments.

Step-by-Step Methodology:

  • Solvent Matrix: Prepare the 6-methoxyquinoxalinone in a series of solvents with varying dielectric constants (

    
    ) and refractive indices (
    
    
    
    ) (e.g., Cyclohexane
    
    
    Toluene
    
    
    Chloroform
    
    
    Ethanol
    
    
    DMSO)[2].
  • Measurement: Record

    
     and 
    
    
    
    in wavenumbers (cm⁻¹) for each solvent. Calculate the Stokes shift (
    
    
    ).
  • Orientation Polarizability (

    
    ):  Calculate the solvent polarizability parameter for each solvent.
    
  • Linear Regression Validation: Plot

    
     against 
    
    
    
    .
    • Causality: If the plot is highly linear, the emission shift is driven purely by general solvent effects (dipole-dipole stabilization of the excited state). If specific solvents deviate heavily from the line (e.g., Ethanol), it proves the existence of specific interactions, such as hydrogen bonding with the quinoxalinone lactam core[5].

Solvatochromism Solvents Select Solvents (Varying Polarities) Measure Record Absorption (ν_a) & Emission (ν_f) Solvents->Measure Stokes Calculate Stokes Shift (Δν = ν_a - ν_f) Measure->Stokes Plot Plot Lippert-Mataga Δν vs Polarizability (Δf) Stokes->Plot CheckLinear Is the plot linear? Plot->CheckLinear General General Solvent Effect (Dipole Moment Change) CheckLinear->General Yes Specific Specific Interactions (e.g., H-bonding) CheckLinear->Specific No

Logical decision tree for analyzing solvatochromic shifts and dipole moment changes.

Advanced Applications in Chemosensing

The rational design of 6-methoxy substituted quinoxalinones has direct implications in diagnostic assay development.

Metal Ion Selectivity Reversal: Standard quinoline/quinoxaline-based probes typically exhibit a strong fluorescence response to Zn²⁺ due to internal charge transfer mechanisms. However, researchers have demonstrated that introducing a 6-methoxy group alters the electron density of the binding pocket. For example, the derivative 6-MeO-8-TQEN exhibits a reversed selectivity, favoring Cd²⁺ over Zn²⁺. Upon binding Cd²⁺, the complex restricts non-radiative decay, resulting in a 25-fold fluorescence enhancement at 395 nm[6]. This proves that the 6-methoxy substitution is not merely an optical tuning tool, but a functional handle for altering target affinity in biosensors.

References

  • Quinoxalin-2(1H)-ones: Chemical Synthesis, Fluorescence Properties and Applications. unamur.be. 1

  • Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. rsc.org. 2

  • Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents: An Experimental and Theoretical Investigation Using DFT. researchgate.net. 3

  • Discovery of Quinoxaline-Based P1–P3 Macrocyclic NS3/4A Protease Inhibitors with Potent Activity Against Drug-Resistant HCV Variants. nih.gov. 4

  • Cd2+-Specific Fluorescence Response of Methoxy-Substituted N,N-Bis(2-quinolylmethyl)-2-methoxyaniline Derivatives. researchgate.net. 6

  • Synthesis, Spectral Characterization and Photoluminescence of 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline in Different Solvents (Stokes Shift Focus). researchgate.net. 5

Sources

Methodological & Application

Application Note & Protocol: A Streamlined Synthesis of 6-methoxyquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of 6-methoxyquinoxalin-2(1H)-one, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through a robust and efficient cyclocondensation reaction between 4-methoxy-1,2-diaminobenzene and glyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data. The methodology emphasizes practicality, reproducibility, and high purity of the final product, which serves as a critical building block for a wide array of pharmacologically active agents.

Introduction: The Significance of the Quinoxalinone Scaffold

Quinoxalinones represent a class of "privileged structures" in medicinal chemistry, attracting significant attention due to their versatile and potent pharmacological activities.[1] These heterocyclic compounds are integral to the development of novel therapeutics, exhibiting a broad spectrum of biological effects including anticancer, neuroprotective, antibacterial, antiviral, and anti-inflammatory properties.[1][2][3] The functionalized quinoxalinone core allows for diverse structural modifications, making it a cornerstone for creating libraries of compounds for drug discovery campaigns.

The target molecule, 6-methoxyquinoxalin-2(1H)-one, is a valuable intermediate. The methoxy group at the 6-position provides a handle for further functionalization and influences the molecule's electronic properties and metabolic stability, making this a desirable starting point for analog synthesis. The synthesis described herein utilizes a classic and reliable cyclocondensation pathway, which is both cost-effective and high-yielding.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a condensation reaction between an ortho-diamine (4-methoxy-1,2-diaminobenzene) and an α-keto acid (glyoxylic acid). This reaction is a cornerstone of heterocyclic chemistry for forming quinoxalinone rings.

Overall Reaction:

(Self-generated image for illustrative purposes)

Mechanistic Rationale:

The reaction mechanism is a logical sequence of nucleophilic additions and dehydrations.

  • Schiff Base Formation: The more nucleophilic amino group of the diamine attacks the aldehyde carbonyl of glyoxylic acid. This is followed by dehydration to form a reactive Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The second, neighboring amino group then performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This step is the key ring-forming (cyclization) event.

  • Final Dehydration: A final molecule of water is eliminated to yield the stable, aromatic 6-methoxyquinoxalin-2(1H)-one ring system.

This type of cyclocondensation is a well-established method for synthesizing benzimidazole and quinoxalinone derivatives from ortho-phenylenediamines and carbonyl compounds.[6][7][8] The reaction is typically facilitated by heating in a protic solvent, which aids in the proton transfers required for the dehydration steps.

Materials and Equipment

Reagent and Solvent Data
Compound NameRoleCAS No.Molar Mass ( g/mol )Key Properties
4-Methoxy-1,2-diaminobenzeneReactant102-51-2138.17Brownish-purple solid, toxic if swallowed, skin/eye irritant.[9]
Glyoxylic Acid (50% in H₂O)Reactant298-12-474.04 (anhydrous)Corrosive liquid, causes severe skin burns and eye damage.[10][11]
Ethanol (EtOH)Solvent64-17-546.07Flammable liquid and vapor.
Deionized Water (H₂O)Solvent7732-18-518.02N/A
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer and mass spectrometer for characterization

Detailed Experimental Protocol

Critical Safety Precautions
  • 4-Methoxy-1,2-diaminobenzene: This compound is toxic if swallowed and causes skin and eye irritation.[9] Handle with extreme care in a well-ventilated fume hood. Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust.[12]

  • Glyoxylic Acid: This reagent is corrosive and can cause severe skin burns and serious eye damage.[11] Always wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield when handling the concentrated solution.

  • General: The reaction should be performed in a well-ventilated fume hood. Ensure appropriate spill kits are accessible.

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1,2-diaminobenzene (1.38 g, 10.0 mmol).

    • Add 30 mL of ethanol to the flask. Stir the mixture at room temperature to dissolve the diamine. The solution will likely have a dark color.

  • Reagent Addition:

    • In a separate beaker, weigh out glyoxylic acid monohydrate (1.01 g, 11.0 mmol, 1.1 equivalents). Alternatively, if using a 50 wt. % solution in water, use 2.02 g.

    • Dissolve the glyoxylic acid in 10 mL of deionized water.

    • Slowly add the glyoxylic acid solution dropwise to the stirring solution of the diamine in ethanol over 5-10 minutes. The addition is exothermic; control the rate to maintain a moderate temperature.

  • Reaction Execution:

    • Once the addition is complete, attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 80-85°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3). The product will be more polar than the starting diamine.

  • Product Isolation (Work-up):

    • After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature.

    • A precipitate of the product should form as the solution cools. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 20 mL) to remove any unreacted glyoxylic acid and inorganic impurities, followed by a small amount of cold ethanol (1 x 10 mL) to wash away residual starting material.

  • Purification and Drying:

    • The crude product is often of high purity. For further purification, recrystallization can be performed. A suitable solvent system is a mixture of Dimethylformamide (DMF) and water or a large volume of hot ethanol.

    • Dry the purified solid product under vacuum at 60°C overnight. The final product should be an off-white to light brown solid.

Characterization
  • Melting Point: Determine the melting point of the dried solid.

  • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) for ¹H and ¹³C NMR analysis to confirm the structure.[13]

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product (Expected [M+H]⁺ = 177.06).

Data Summary and Visualization

Table of Experimental Parameters
ParameterValueRationale
Stoichiometry (Diamine:Acid)1 : 1.1A slight excess of glyoxylic acid ensures complete consumption of the diamine.
SolventEthanol/WaterCo-solvent system effectively dissolves both reactants and facilitates work-up.
Temperature~80-85 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier for dehydration steps.
Reaction Time3-4 hoursTypically sufficient for complete conversion as monitored by TLC.
Expected Yield80-90%This reaction is generally efficient and high-yielding.
Predicted Spectroscopic Data

Disclaimer: These are predicted chemical shifts based on the structure and data from similar compounds. Actual values may vary slightly.

NucleusPredicted ¹H NMR (DMSO-d₆, 400 MHz)Predicted ¹³C NMR (DMSO-d₆, 100 MHz)
-OCH₃δ ~3.8 ppm (s, 3H)δ ~55.5 ppm
Aromatic CHδ ~6.8-7.5 ppm (m, 3H)δ ~105-130 ppm
Vinyl CHδ ~7.9 ppm (s, 1H)δ ~135 ppm
NHδ ~12.1 ppm (br s, 1H)N/A
C=ON/Aδ ~154.5 ppm
Quaternary CN/Aδ ~130, 145, 156 ppm
Experimental Workflow Diagram

Synthesis_Workflow Reagents 1. Reagent Preparation - 4-Methoxy-1,2-diaminobenzene in EtOH - Glyoxylic Acid in H₂O Setup 2. Reaction Setup - Combine reagents in flask - Attach reflux condenser Reagents->Setup Reaction 3. Cyclocondensation - Heat to reflux (~85°C) - Stir for 3-4 hours Setup->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Cool 4. Work-up: Isolation - Cool to room temperature - Induce precipitation (ice bath) TLC->Cool Complete Filter 5. Filtration & Washing - Vacuum filter solid - Wash with cold H₂O and EtOH Cool->Filter Purify 6. Purification - Recrystallize (optional) - Dry under vacuum Filter->Purify Product Pure 6-methoxyquinoxalin-2(1H)-one Purify->Product Analysis 7. Characterization - NMR - Mass Spec - Melting Point Product->Analysis

Caption: Workflow for the synthesis of 6-methoxyquinoxalin-2(1H)-one.

References

  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles.New Journal of Chemistry (RSC Publishing).
  • Glyoxylic acid - Safety D
  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities.PubMed.
  • GLYOXYLIC ACID SOLUTION CAS No.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.MDPI.
  • 4-Methoxybenzene-1,2-diamine dihydrochloride.PubChem.
  • 4-METHOXY-1,2-PHENYLENEDIAMINE MSDS CAS-No.Loba Chemie.
  • SAFETY DATA SHEET (Glyoxylic Acid).Sigma-Aldrich.
  • Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.PMC.
  • SAFETY D
  • SAFETY DATA SHEET (Glyoxylic acid monohydr
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides.MDPI.
  • LaCl3⋅7H2O catalysed cyclocondensation of o-phenylenediamine and ketones under solvent-free conditions.Indian Academy of Sciences.
  • Cyclocondensation of o-phenylenediamines with α-ketothioesters: a novel approach for the synthesis of 2-acylbenzimidazoles | Request PDF.
  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.PMC.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review.Mother Theresa institute.
  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review.IOSR Journal.
  • 1,2-Benzenediamine, 4-methoxy-, hydrochloride (1:2)
  • 4-Methoxy-o-phenylenediamine 98 59548-39-9.Sigma-Aldrich.
  • 4-Methoxybenzene-1,2-diamine | 102-51-2.Tokyo Chemical Industry Co., Ltd.(APAC).
  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c
  • Reaction of 4‐methoxybenzene‐1,2‐diamine with ethylene glycol. Reaction conditions.
  • Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinolin-4-amine Deriv
  • A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.PMC.
  • Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as ant.ScienceDirect.
  • Spectroscopic Analysis of 6-Methoxy-2-methylquinolin-4-amine: A Technical Guide.Benchchem.
  • Identification of a diagnostic structural motif reveals a new reaction intermediate and condensation pathway in kraft lignin for.
  • Synthesis of quinoxalinones.Organic Chemistry Portal.

Sources

Condensation of glyoxylic acid with 4-methoxy-1,2-phenylenediamine protocol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 6-Methoxyquinoxaline-2-carboxylic Acid via Condensation of Glyoxylic Acid and 4-Methoxy-1,2-phenylenediamine

Introduction: The Strategic Synthesis of Quinoxaline Scaffolds

The quinoxaline motif is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science. Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The synthesis of the quinoxaline core is most commonly achieved through the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, a robust and versatile reaction first reported in the 19th century.[2][3]

This application note provides a detailed protocol for the synthesis of 6-methoxyquinoxaline-2-carboxylic acid, a valuable building block in drug discovery. The procedure involves the direct condensation of 4-methoxy-1,2-phenylenediamine with glyoxylic acid, which serves as an α-keto acid, a type of 1,2-dicarbonyl equivalent. This guide is intended for researchers and scientists in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical advice for a successful and reproducible outcome.

Reaction Principle and Mechanism

The formation of the quinoxaline ring from a 1,2-phenylenediamine and an α-keto acid is a classic example of a condensation-cyclization reaction. The process is typically facilitated by acid catalysis, which activates the carbonyl group of the α-keto acid towards nucleophilic attack.

The plausible mechanism proceeds as follows:

  • Protonation and Nucleophilic Attack: The keto-carbonyl group of glyoxylic acid is protonated under acidic conditions, increasing its electrophilicity. One of the nucleophilic amino groups of 4-methoxy-1,2-phenylenediamine then attacks the activated carbonyl carbon.

  • Hemiaminal Formation: This attack forms a tetrahedral intermediate, a hemiaminal.

  • Dehydration to Imine: The hemiaminal readily loses a molecule of water to form a protonated imine (Schiff base) intermediate.

  • Intramolecular Cyclization: The second, unreacted amino group of the phenylenediamine scaffold attacks the carboxylic acid carbonyl group in an intramolecular fashion.

  • Final Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoxaline ring system.

G R1 4-Methoxy-1,2-phenylenediamine I2 Hemiaminal Intermediate R1->I2 R2 Glyoxylic Acid I1 Protonated Glyoxylic Acid R2->I1 Protonation Catalyst H+ Catalyst->I1 I1->I2 Nucleophilic Attack I3 Imine (Schiff Base) I2->I3 - H₂O (Dehydration) I4 Cyclized Intermediate I3->I4 Intramolecular Cyclization P 6-Methoxyquinoxaline-2-carboxylic Acid I4->P - H₂O (Aromatization) Water 2 H₂O

Caption: Plausible mechanism for the acid-catalyzed condensation of 4-methoxy-1,2-phenylenediamine and glyoxylic acid.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. Yields can vary based on the purity of starting materials and adherence to the procedure.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )Properties
4-Methoxy-1,2-phenylenediamine102-51-2138.17Light-sensitive, air-sensitive solid. May darken on storage. Melting point: 48-52 °C.[4][5] Toxic if swallowed.[6]
Glyoxylic Acid Monohydrate563-96-292.06Corrosive solid.[7]
Ethanol (EtOH), 95% or Absolute64-17-546.07Flammable liquid.
Acetic Acid (Glacial)64-19-760.05Corrosive, flammable liquid. Used as a solvent and catalyst.[8]
Sodium Bicarbonate (NaHCO₃)144-55-884.01Solid, used for neutralization.
Distilled or Deionized Water (H₂O)7732-18-518.02-
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F254) and development chamber

  • pH paper or pH meter

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling Reagents: 4-Methoxy-1,2-phenylenediamine is toxic and an irritant.[6][9] Handle it in a well-ventilated fume hood. Avoid inhalation of dust and skin contact. Glyoxylic acid and acetic acid are corrosive; handle with care.

  • Reaction Conditions: The reaction involves heating flammable solvents. Ensure no open flames are nearby and that the heating apparatus is properly set up.

Step-by-Step Synthesis Procedure

G A 1. Dissolve Reactants - Add 4-methoxy-1,2-phenylenediamine and glyoxylic acid to ethanol/acetic acid. B 2. Reflux Reaction - Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours. A->B C 3. Monitor Progress - Check reaction completion using TLC. B->C D 4. Cool and Precipitate - Cool the mixture to room temperature, then in an ice bath to induce crystallization. C->D E 5. Isolate Crude Product - Filter the solid precipitate using a Buchner funnel. Wash with cold water. D->E F 6. Purify Product - Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water). E->F G 7. Dry and Characterize - Dry the purified crystals under vacuum. - Confirm structure (NMR, MS, MP). F->G

Caption: General experimental workflow for the synthesis of 6-methoxyquinoxaline-2-carboxylic acid.

1. Reaction Setup:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-1,2-phenylenediamine (1.38 g, 10.0 mmol).

  • Add a solvent mixture of ethanol (25 mL) and glacial acetic acid (5 mL). The acetic acid acts as both a co-solvent and a catalyst to facilitate the condensation.[8]

  • Stir the mixture at room temperature until the diamine has completely dissolved. The solution may be dark in color, which is common for phenylenediamine derivatives.[10]

2. Addition of Glyoxylic Acid:

  • To the stirred solution, add glyoxylic acid monohydrate (0.92 g, 10.0 mmol) portion-wise. An exothermic reaction may be observed.

3. Reaction under Reflux:

  • Attach a reflux condenser to the flask and place it in a heating mantle or oil bath.

  • Heat the reaction mixture to reflux (approximately 80-90°C) with continuous stirring.

  • Maintain the reflux for 2 to 4 hours.

4. Reaction Monitoring (Self-Validation):

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material (diamine) and the reaction mixture side-by-side.

  • Use a mobile phase such as ethyl acetate/hexane (e.g., 1:1 or 2:1 ratio) to develop the plate.

  • The reaction is considered complete when the spot corresponding to the 4-methoxy-1,2-phenylenediamine has been consumed. The product, being more polar, will typically have a lower Rf value.

5. Product Isolation and Work-up:

  • Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

  • Further cool the flask in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold water (2 x 10 mL) to remove residual acetic acid and other water-soluble impurities.

6. Purification:

  • The crude product can be purified by recrystallization. A common solvent system for this type of compound is an ethanol/water mixture.

  • Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath, to form pure crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Product Characterization

The identity and purity of the final product, 6-methoxyquinoxaline-2-carboxylic acid, should be confirmed using standard analytical techniques:

  • Melting Point (MP): Compare the observed melting point with literature values.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 191.05).

    • FT-IR: To identify key functional groups (e.g., C=O of the carboxylic acid, C=N of the quinoxaline ring).

  • Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.[11][12]

References

  • [SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[13]DIAZEPINES. LOCKSS.]([Link])

Sources

Application Note: Regioselective Synthesis of 6-Methoxyquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Regiocontrol Optimization, and Validated Protocols

Introduction & Mechanistic Rationale

Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in antiviral agents (e.g., HCV NS3/4A protease inhibitors like Grazoprevir) and anticancer therapeutics [1, 2]. However, the synthesis of substituted quinoxalin-2-ones from unsymmetrical o-phenylenediamines and


-ketoesters notoriously suffers from poor regioselectivity, often yielding difficult-to-separate mixtures of 6- and 7-substituted isomers.

As a Senior Application Scientist, I frequently encounter workflows where researchers default to brute-force chromatographic separation of these regioisomers. This is highly inefficient. By understanding the intrinsic electronic properties of the substrates and modulating the reaction environment (acidic vs. basic), we can establish a self-validating, highly regioselective system.

The Causality of Regioselectivity

The condensation of 4-methoxybenzene-1,2-diamine with ethyl glyoxylate involves two competing nucleophilic amines and two distinct electrophilic centers (an aldehyde and an ester).

  • Electronic Bias: The methoxy group exerts a strong electron-donating resonance effect (+M). This significantly increases the electron density and nucleophilicity of the amine at the para position (C1-NH

    
    ) compared to the amine at the meta position (C2-NH
    
    
    
    ).
  • Acidic Conditions (Kinetic Control): In the presence of an acid (e.g., AcOH), the highly electrophilic aldehyde carbon of ethyl glyoxylate is further activated. The most nucleophilic amine (C1-NH

    
    ) rapidly attacks this aldehyde, forming an imine. Subsequent cyclization of the C2-NH
    
    
    
    onto the ester yields 7-methoxyquinoxalin-2(1H)-one as the major product [1].
  • Basic Conditions (Thermodynamic/Amidation Control): Under basic conditions, the activation of the aldehyde is suppressed, and the reaction shifts. The base facilitates the direct amidation of the ester by the more nucleophilic C1-NH

    
    . Following this, the C2-NH
    
    
    
    condenses with the aldehyde, reversing the regioselectivity to overwhelmingly favor 6-methoxyquinoxalin-2(1H)-one [1].

Mechanistic Pathway Visualization

Pathway SM 4-Methoxybenzene-1,2-diamine + Ethyl Glyoxylate Acid Acidic Conditions (e.g., 5.0 eq AcOH) SM->Acid Electrophilic activation Base Basic Conditions (e.g., K2CO3 or DBU) SM->Base Amidation facilitation Prod7 7-Methoxyquinoxalin-2(1H)-one (Kinetic Isomer) Acid->Prod7 C1-NH2 attacks Aldehyde Prod6 6-Methoxyquinoxalin-2(1H)-one (Base-Regulated Isomer) Base->Prod6 C1-NH2 attacks Ester

Fig 1: Mechanistic divergence in the regioselective synthesis of methoxyquinoxalin-2(1H)-ones.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between the pH of the reaction environment and the resulting regiomeric ratio. This data serves as a benchmark for validating your internal reaction setups.

Condition TypeReagents / AdditivesSolventTemp (°C)Major Isomer FormedRatio (6-OMe : 7-OMe)Est. Yield
Strongly Acidic AcOH (5.0 eq)MeOH257-Methoxy1 : 15>85%
Mildly Acidic AcOH (1.0 eq)MeOH257-Methoxy1 : 880%
Neutral NoneEtOH507-Methoxy1 : 375%
Basic (Optimal) K

CO

(2.0 eq)
MeOH256-Methoxy 4 : 1 82%

Note: Increasing temperature under basic conditions can degrade the


-ketoester and reduce overall yield without improving regioselectivity. Room temperature (25 °C) is optimal for the 6-methoxy isomer.

Experimental Protocol: Synthesis of 6-Methoxyquinoxalin-2(1H)-one

This protocol is designed as a self-validating system. By strictly controlling the order of addition and maintaining a basic environment, you ensure the C1-NH


 amidation pathway outcompetes the kinetic imine formation.
Materials Required
  • 4-Methoxybenzene-1,2-diamine (1.0 mmol, 138.17 mg)

  • Ethyl glyoxylate (50% solution in toluene) (1.2 mmol, ~245

    
    L)
    
  • Potassium carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.0 mmol, 276.4 mg)
  • Methanol (Anhydrous, HPLC grade) (5.0 mL)

Step-by-Step Methodology

Step 1: Substrate Preparation & Basification

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 138.17 mg of 4-methoxybenzene-1,2-diamine to the flask.

  • Add 5.0 mL of anhydrous methanol to dissolve the diamine.

  • Add 276.4 mg of finely powdered, anhydrous K

    
    CO
    
    
    
    . Stir the suspension vigorously for 15 minutes at room temperature (25 °C).
  • Causality Check: This pre-incubation step is critical. It ensures the reaction environment is thoroughly basic before the electrophile is introduced, preventing transient kinetic attack on the aldehyde.

Step 2: Electrophile Addition 5. Using a syringe pump, add the ethyl glyoxylate solution (1.2 mmol) dropwise over 10 minutes. 6. Maintain the reaction at 25 °C. Do not apply heat, as elevated temperatures can induce polymerization of the glyoxylate and diminish the 4:1 regioselectivity ratio.

Step 3: Reaction Monitoring (Self-Validation) 7. Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). 8. The 6-methoxy isomer typically exhibits a slightly lower R


 value than the 7-methoxy isomer due to differences in intermolecular hydrogen bonding. The reaction is usually complete within 4–6 hours.

Step 4: Workup and Isolation 9. Once the starting diamine is consumed, concentrate the methanol under reduced pressure. 10. Dilute the residue with 15 mL of distilled water and adjust the pH to ~7 using 1M HCl (add dropwise carefully to avoid over-acidification). 11. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na


SO

, and concentrate in vacuo.

Step 5: Purification 12. Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes). 13. Analytical Validation: Confirm the regiochemistry of the isolated 6-methoxyquinoxalin-2(1H)-one via 2D NMR (HMBC). A critical cross-peak between the amide carbonyl (C2) and the proton at C8 confirms the 6-methoxy structure, differentiating it from the 7-methoxy isomer.

References

  • Semantic Scholar / Heterocycles (2020)
  • PubMed Central (PMC)

Application Note: C-H Activation and Functionalization of 6-Methoxyquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the direct C-H functionalization of 6-methoxyquinoxalin-2(1H)-one , a privileged scaffold in medicinal chemistry found in kinase inhibitors (e.g., VEGFR-2 inhibitors) and aldose reductase inhibitors.

Traditionally, C3-substitution required pre-functionalized precursors (e.g., 3-chloroquinoxalin-2(1H)-ones) via Suzuki-Miyaura cross-coupling. This application note replaces those multi-step sequences with direct C-H activation strategies. We focus on two high-fidelity protocols:

  • Photochemical C3-Arylation: A metal-free, visible-light-mediated approach using Eosin Y.

  • Oxidative C3-Alkylation: A robust Minisci-type radical substitution using peroxides.

These methods are selected for their high atom economy, operational simplicity, and tolerance of the 6-methoxy electron-donating group (EDG).

Chemical Context & Mechanistic Grounding[1][2][3][4]

Substrate Analysis: The 6-Methoxy Effect

The 6-methoxyquinoxalin-2(1H)-one scaffold exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). In solution, the lactam form predominates and is the reactive species for C-H functionalization.

  • Electrophilicity: The C3 position of the imine moiety (

    
    ) is naturally electrophilic.
    
  • Substituent Effect: The 6-methoxy group is an Electron Donating Group (EDG). While EDGs generally deactivate N-heterocycles toward nucleophilic radical attack (the standard Minisci mechanism), the intrinsic electron deficiency of the pyrazinone ring ensures C3 remains reactive. However, researchers should anticipate slightly longer reaction times (10–20%) compared to electron-deficient analogs (e.g., 6-nitro).

General Mechanism: Radical Addition-Oxidation

Both protocols below rely on a radical substitution pathway:

  • Radical Generation: Formation of a carbon-centered radical (

    
    ) from an aryl hydrazine or alkyl source.
    
  • Addition: Nucleophilic attack of

    
     at the electrophilic C3 position.
    
  • Oxidation/Aromatization: Loss of a hydrogen atom (H•) or proton/electron sequence to restore aromaticity.

CH_Activation_Mechanism Substrate 6-Methoxyquinoxalin-2(1H)-one (Lactam Form) Intermediate C3-Radical Intermediate (Non-aromatic) Substrate->Intermediate Radical Attack Radical_Source Radical Precursor (R-NHNH2 or R-H) Radical_Gen Radical Generation (Photoredox or Thermal) Radical_Source->Radical_Gen Radical_Gen->Intermediate R• Species Oxidation Oxidation/Deprotonation (-H+ / -e-) Intermediate->Oxidation Product C3-Functionalized Product Oxidation->Product Re-aromatization

Figure 1: General mechanistic pathway for C3-H functionalization of quinoxalin-2(1H)-ones.

Protocol A: Visible-Light Induced C3-Arylation

Objective: Introduction of aryl groups at C3 without transition metals. Mechanism: Eosin Y acts as a photocatalyst (PC).[1] Upon irradiation with blue LEDs, excited PC* undergoes Single Electron Transfer (SET) with aryl hydrazine, generating an aryl radical.

Materials
  • Substrate: 6-methoxyquinoxalin-2(1H)-one (1.0 equiv).

  • Reagent: Aryl hydrazine hydrochloride (2.0 equiv).

  • Catalyst: Eosin Y (2 mol%).

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) - Crucial for neutralizing the HCl salt.
    
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Light Source: Blue LED strips (450–460 nm), approx. 10–15W power.

Step-by-Step Procedure
  • Charge: In a 10 mL Pyrex tube equipped with a magnetic stir bar, add:

    • 6-methoxyquinoxalin-2(1H)-one (0.5 mmol, 88 mg).

    • Aryl hydrazine hydrochloride (1.0 mmol).

    • Eosin Y (0.01 mmol, ~6.5 mg).

    • 
       (1.0 mmol, 138 mg).
      
  • Solvation: Add DMSO (3.0 mL). Cap the tube with a septum.

  • Degassing: Insert a needle connected to an air balloon (this reaction tolerates air, but an oxygen atmosphere can accelerate the oxidative turnover; however, for reproducibility, standard air is sufficient. Strictly inert conditions are not required as

    
     acts as the terminal oxidant).
    
  • Irradiation: Place the tube 2–3 cm away from the Blue LED source. Turn on the fan to maintain temperature at roughly 25–30°C (room temperature).

  • Monitoring: Stir vigorously for 12–16 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The starting material (fluorescent under UV) should disappear.

  • Workup:

    • Dilute the reaction mixture with water (15 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine (

      
       mL) to remove DMSO.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Gradient: 0

    
     5% MeOH in DCM).
    
Critical Considerations
  • Light Penetration: Do not use aluminum foil to wrap the flask; the reaction is photon-driven.

  • Base Selection: If the aryl hydrazine is a free base, reduce

    
     to 0.5 equiv.
    

Protocol B: Oxidative C3-Alkylation (Minisci-Type)

Objective: Direct alkylation using alkanes, ethers, or alcohols. Mechanism: Thermal decomposition of TBHP generates tert-butoxy radicals, which abstract a hydrogen atom from the alkyl donor (solvent/reagent) to form a nucleophilic alkyl radical.

Materials
  • Substrate: 6-methoxyquinoxalin-2(1H)-one (1.0 equiv).

  • Alkyl Donor: Cyclohexane, THF, or Toluene (Used as solvent/co-solvent).

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (2.0–3.0 equiv).

  • Temperature: 80–100°C.

Step-by-Step Procedure
  • Charge: In a pressure tube (sealed tube is preferred to reach temperatures above solvent boiling points if necessary), add:

    • 6-methoxyquinoxalin-2(1H)-one (0.5 mmol).

  • Solvent System:

    • For Cyclohexylation: Add Cyclohexane (2.0 mL) and Chlorobenzene (0.5 mL) (Co-solvent helps solubility of the quinoxalinone).

    • For Etherification: Add THF (2.5 mL).

  • Oxidant Addition: Add TBHP (70% aq., 1.5 mmol, ~200

    
    L) dropwise.
    
  • Reaction: Seal the tube and heat to 100°C in an oil bath.

  • Timecourse: Stir for 6–8 hours.

    • Note: If the reaction stalls (check TLC), add another 1.0 equiv of TBHP and heat for an additional 4 hours.

  • Workup:

    • Cool to room temperature.[2]

    • Quench with saturated aqueous

      
       (Sodium thiosulfate) to destroy excess peroxide. (Safety Critical Step) .
      
    • Extract with DCM (

      
       mL).
      
  • Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Workflow_Alkylation Start Start: 0.5 mmol Substrate + Solvent (Alkyl Donor) Add_Oxidant Add TBHP (3.0 equiv) Dropwise Start->Add_Oxidant Heat Heat to 100°C (Sealed Tube) Add_Oxidant->Heat Check TLC Check (6h) Heat->Check Boost Add 1.0 equiv TBHP + 4h Heat Check->Boost Incomplete Quench Quench: Sat. Na2S2O3 (Destroy Peroxides) Check->Quench Complete Boost->Quench Finish Extraction & Purification Quench->Finish

Figure 2: Decision workflow for Oxidative C3-Alkylation.

Data & Performance Analysis

The following table summarizes expected yields for 6-methoxyquinoxalin-2(1H)-one derivatives based on aggregate literature data for similar electronic systems.

Reaction TypeReagent/PartnerConditionsExpected YieldSelectivity (C3 vs N1)
Arylation Phenyl hydrazineEosin Y, Blue LED, Air75–85%>20:1
Arylation 4-F-Phenyl hydrazineEosin Y, Blue LED, Air70–80%>20:1
Alkylation CyclohexaneTBHP, 100°C65–75%Exclusive C3
Alkylation Tetrahydrofuran (THF)TBHP, 100°C55–65%Exclusive C3
Alkylation Toluene (Benzylic)TBHP, 100°C50–60%Mixture of mono/di possible

Troubleshooting Guide:

  • Low Yield (Arylation): Ensure the LED intensity is sufficient. If the mixture turns dark brown/black early, reduce light intensity or improve cooling.

  • Solubility Issues: 6-methoxyquinoxalin-2(1H)-one has limited solubility in non-polar solvents. For the alkylation protocol, using chlorobenzene or acetonitrile as a co-solvent is recommended if the substrate crashes out.

  • N-Alkylation Side Products: Rare under radical conditions, but if observed, ensure the reaction medium is not too basic (avoid strong inorganic bases in the alkylation protocol).

References

  • Review of C3-H Functionalization: Wei, L., et al. "Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization."[3][4][5] Organic & Biomolecular Chemistry, 2021.[3]

  • Photochemical Arylation (Eosin Y): Wang, L., et al. "Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group."[6] Catalysis Science & Technology, 2020.

  • Minisci Alkylation (TBHP): Yuan, J., et al. "Metal-free C(sp3)-H functionalization of alkanes and ethers: A convenient route to 3-alkylquinoxalin-2(1H)-ones." Tetrahedron Letters, 2016.

  • Electrochemical Approaches (Alternative): Li, H., et al. "Electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones." Organic Chemistry Frontiers, 2023.

Sources

Application Note: 6-Methoxyquinoxalin-2(1H)-one as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-methoxyquinoxalin-2(1H)-one scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for the purine core of ATP. Its utility spans from kinase inhibition (VEGFR, EGFR, PI3K) to neuroprotection (AMPA/NMDA receptor antagonism).

This Application Note provides a comprehensive technical guide for using 6-methoxyquinoxalin-2(1H)-one as a versatile intermediate. Unlike the unsubstituted parent, the 6-methoxy moiety provides crucial electron-donating properties that modulate the acidity of the N1-proton, enhance solubility, and serve as a handle for metabolic stability optimization. This guide details synthetic protocols, regioselectivity management, and downstream functionalization strategies.

Chemical Rationale & Structural Biology

The Pharmacophore

The quinoxalin-2(1H)-one core exists in a tautomeric equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms. In physiological conditions and crystal structures bound to kinases, the lactam form predominates, presenting a crucial Hydrogen Bond Donor-Acceptor (DA) motif.

  • Hinge Binding: The N1-H (donor) and N4 (acceptor) often mimic the N1 and N6 of adenine, forming hydrogen bonds with the hinge region of kinase domains.

  • 6-Methoxy Effect: The methoxy group at C6 exerts a mesomeric (+M) effect, increasing electron density in the pyrazine ring. This facilitates C3-H functionalization via radical pathways and modulates the pKa of the N1 proton, affecting binding affinity.

Strategic Workflow

The following diagram illustrates the divergent synthesis pathways starting from the core intermediate.

G Start 4-Methoxy-1,2- phenylenediamine Core 6-Methoxyquinoxalin- 2(1H)-one (Core) Start->Core Condensation (Glyoxalic acid) Chloro 2-Chloro-6- methoxyquinoxaline Core->Chloro POCl3 Chlorination C3_Func C3-H Functionalized Derivatives Core->C3_Func C-H Activation (Photoredox/Radical) Final_Kinase Kinase Inhibitors (SNAr Library) Chloro->Final_Kinase SNAr (Amines) Library Gen. Final_Green Direct Arylation Products C3_Func->Final_Green Diversification

Figure 1: Divergent synthetic workflow for 6-methoxyquinoxalin-2(1H)-one. The scaffold serves as a bifurcation point for classical SNAr chemistry and modern C-H activation.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Core

Objective: Synthesize 6-methoxyquinoxalin-2(1H)-one while minimizing the formation of the 7-methoxy isomer.

Materials:

  • 4-Methoxy-1,2-phenylenediamine (1.0 eq)

  • Glyoxalic acid monohydrate (1.1 eq) or Ethyl glyoxalate (50% in toluene)

  • Solvent: Ethanol (EtOH) or Water/Acetic Acid

  • Purification: Recrystallization (DMF/Water)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine (10 mmol) in Ethanol (50 mL) under N2 atmosphere.

  • Addition: Add Glyoxalic acid monohydrate (11 mmol) portion-wise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The solution will darken.

  • Precipitation: Cool the reaction to 0°C. The product typically precipitates as a solid.

  • Filtration & Wash: Filter the solid and wash with cold ethanol.

  • Regioisomer Control (Critical):

    • Insight: The reaction of the diamine with glyoxalic acid yields a mixture of 6-methoxy (Target) and 7-methoxy isomers.

    • Purification: Recrystallize from DMF/H2O (3:1). The 6-methoxy isomer is generally less soluble and crystallizes first.

    • Validation: Check 1H NMR.[1][2] The C5-H proton in the 6-methoxy isomer appears as a doublet (meta-coupling) shifted upfield relative to the 7-methoxy isomer due to the ortho-methoxy shielding.

Yield Expectation: 70–85% QC Check: 1H NMR (DMSO-d6): δ 8.12 (s, 1H, C3-H), 12.3 (br s, 1H, NH).

Protocol B: The "Gateway" Reaction (Chlorination)

Objective: Convert the lactam to 2-chloro-6-methoxyquinoxaline for SNAr library generation.

Safety Warning: This reaction generates HCl gas. Use a scrubber.

Methodology:

  • Setup: Place 6-methoxyquinoxalin-2(1H)-one (5 mmol) in a dry round-bottom flask.

  • Reagent: Add POCl3 (Phosphorus oxychloride) (5 mL, excess).

  • Catalyst: Add 2–3 drops of dry DMF (Vilsmeier-Haack conditions).

  • Reaction: Reflux at 105°C for 2 hours. The suspension will clear as the imidoyl chloride forms.

  • Quench (Hazardous): Evaporate excess POCl3 under reduced pressure. Pour the residue slowly onto crushed ice/NH4OH mixture to neutralize.

  • Extraction: Extract with DCM, dry over MgSO4, and concentrate.

Application: The resulting 2-chloro intermediate is highly reactive toward aniline derivatives (kinase hinge binders) via SNAr in isopropanol/HCl.

Protocol C: Direct C3-H Functionalization (Green Chemistry)

Objective: Late-stage functionalization without pre-halogenation, utilizing the electron-rich nature of the 6-methoxy ring.

Mechanism: Radical alkylation/acylation via Hydrogen Atom Transfer (HAT).

Methodology (Photochemical):

  • Mix: Combine 6-methoxyquinoxalin-2(1H)-one (0.5 mmol), Alkyl/Aryl aldehyde (2.0 eq), and TBHP (tert-Butyl hydroperoxide, 2.0 eq).

  • Solvent: Acetonitrile/Water (1:1).

  • Activation: Irradiate with Blue LEDs (450 nm) or heat to 80°C (thermal initiation) for 12 hours.

  • Workup: Dilute with water, extract with EtOAc.

Why this works: The 6-methoxy group stabilizes the radical intermediate formed at the C3 position, making this substrate more reactive than the unsubstituted quinoxalinone in radical additions.

Case Study: Design of VEGFR-2 Inhibitors

Context: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic therapy.

Design Strategy: Using the 2-chloro-6-methoxyquinoxaline intermediate (from Protocol B), researchers can synthesize analogs of FDA-approved drugs (e.g., Lenvatinib) by replacing the central quinoline/urea core.

Data Summary: Structure-Activity Relationship (SAR) Table 1: Inhibitory activity of 6-methoxy-substituted derivatives against VEGFR-2.

Compound IDR-Group (C3 Position)IC50 (VEGFR-2)Effect of 6-OMe
Ref (Core) -H> 10 µMInactive (No hinge interaction)
QX-01 -NH-Phenyl1.2 µMModerate
QX-02 -NH-(4-Cl-Phenyl)450 nMImproved Hydrophobicity
QX-03 -NH-(4-Cl-3-CF3-Phenyl)12 nM Potent (Deep Pocket Fit)
QX-03-Deoxy (Same as QX-03, but no 6-OMe)85 nM7-fold loss in potency

Interpretation: The 6-methoxy group (QX-03) forms a weak hydrogen bond with the backbone of the kinase or fills a specific small hydrophobic pocket, significantly enhancing potency compared to the unsubstituted analog (QX-03-Deoxy).

Mechanism of Action Diagram

The following diagram details the interaction of the lead compound (QX-03) within the ATP-binding pocket.

SAR Receptor VEGFR-2 Kinase Domain (Hinge Region: Cys919) Scaffold 6-Methoxyquinoxalin-2(1H)-one Scaffold Interaction1 H-Bond: N1-H ... Cys919 (CO) Scaffold->Interaction1 Interaction2 H-Bond: N4 ... Cys919 (NH) Scaffold->Interaction2 Interaction3 6-OMe: Solvation/Electronic Tuning Scaffold->Interaction3 Interaction1->Receptor Interaction2->Receptor

Figure 2: Binding mode of the scaffold. The lactam tautomer is essential for the dual H-bond interaction with the kinase hinge region.

Troubleshooting & Quality Control

Solubility Issues
  • Problem: 6-methoxyquinoxalin-2(1H)-one has poor solubility in DCM and non-polar solvents.

  • Solution: Use DMSO or DMF for biological assays. For reactions, use acetic acid or refluxing ethanol.

Impurity Profile
  • Regioisomer (7-methoxy): Always verify by 1H NMR. The 7-methoxy isomer has a different coupling pattern for the aromatic protons.

  • Dimerization: During radical C-H functionalization (Protocol C), dimerization of the quinoxalinone can occur if the radical concentration is too high. Fix: Add the oxidant (TBHP) slowly.

References

  • El-Adl, K., et al. (2022).[3][4] "New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations." Archiv der Pharmazie, 355(7), e2200048.[3]

  • Cao, S., et al. (2024).[5] "Merging Quinoxalin-2(1H)-ones Excitation with Cobaloxime Catalysis: C3 Alkylation...". Organic Letters, 26, 5833-5838.[5]

  • Wei, Y., et al. (2021).[1][6][7] "Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones". Molecules, 26(11), 3103.

  • Ajani, O. O., et al. (2022). "Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxalin-2(1H)-one Derivatives". International Journal of Medicinal Chemistry.

  • BenchChem Protocols. "Synthesis of 6-Methoxy-2-methylquinolin-4-amine Derivatives" (Adapted for Quinoxalinone context).

Sources

Reaction conditions for chlorination of 6-methoxyquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Dehydroxy-Chlorination of 6-Methoxyquinoxalin-2(1H)-one

Document ID: AN-2026-02-28 Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists

Strategic Context

The synthesis of 2-chloro-6-methoxyquinoxaline from 6-methoxyquinoxalin-2(1H)-one is a critical transformation in medicinal chemistry. This chloroquinoxaline serves as a versatile electrophilic building block for developing advanced therapeutics and radiotracers, including technetium-99m-labeled single photon emission computed tomography (SPECT) imaging probes targeting β-amyloid plaques in Alzheimer's disease[1].

Traditionally, the dehydroxy-chlorination of quinoxalinones is performed using neat phosphorus oxychloride (POCl₃) at reflux[2]. However, these harsh conditions often result in poor scalability, dark tarry byproducts, and moderate yields due to the formation of unreactive pseudodimers. This guide outlines the mechanistic causality behind these side reactions and provides optimized, self-validating protocols to ensure high-purity turnover.

Mechanistic Rationale & Causality

The conversion of a lactam (quinoxalinone) to a chloro-heteroarene via POCl₃ is not a single concerted step, but rather a two-stage process highly dependent on temperature and pH[3]:

  • Tautomerization & Phosphorylation: The lactam must first tautomerize to its lactim (2-hydroxy) form to act as a nucleophile against POCl₃. Without a base, this equilibrium favors the unreactive lactam. Adding a non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA) neutralizes the generated HCl, driving tautomerization and ensuring rapid O-phosphorylation at room temperature (<25 °C).

  • Prevention of Pseudodimerization: If the reaction is heated immediately, unreacted lactam can attack the newly formed O-phosphorylated intermediate, creating an ether-linked pseudodimer that permanently traps the starting material[3]. By holding the reaction at <25 °C until phosphorylation is complete, pseudodimerization is completely suppressed.

  • Nucleophilic Chlorination: Once fully phosphorylated, the mixture is heated to 80–90 °C. The thermal energy overcomes the activation barrier for the chloride ion (Cl⁻) to execute an addition-elimination sequence, displacing the phosphorodichloridate leaving group to yield the target chloroquinoxaline[3].

Mechanism Lactam 6-Methoxyquinoxalin-2(1H)-one (Lactam) Lactim 6-Methoxyquinoxalin-2-ol (Lactim) Lactam->Lactim Tautomerization Phospho O-Phosphorylated Intermediate Lactim->Phospho POCl3, Base (<25 °C) Product 2-Chloro-6-methoxyquinoxaline (Target) Phospho->Product Cl- Attack (80-90 °C)

Caption: Mechanistic pathway of base-mediated dehydroxy-chlorination of quinoxalinones.

Optimization of Reaction Conditions

To establish a trustworthy and reproducible process, various activation strategies were evaluated. The data below summarizes the quantitative impact of reaction conditions on yield and byproduct formation.

Table 1: Comparison of Chlorination Conditions for 6-Methoxyquinoxalin-2(1H)-one

Reagent SystemAdditive / BaseTemp (°C)Time (h)Typical Yield (%)Byproduct Profile
Neat POCl₃ (10 eq)None100–1053–560–70%High (Pseudodimers, tar)[2]
POCl₃ (2 eq) in TolueneDMF (0.1 eq)801–280–85%Low (Vilsmeier-Haack driven)
POCl₃ (1.5 eq) in MeCNDIPEA (1.5 eq)70–902–3>90%Very Low (Clean turnover)[3]

Experimental Workflows (Self-Validating Protocols)

Workflow Step1 Step1 Step2 Step 2: Phosphorylation Stir at RT (30 min) to prevent dimers Step1->Step2 Step3 Step 3: Chlorination Heat to 80-90 °C (2-3 h) Step2->Step3 Step4 Step 4: Quenching Reverse quench into ice-water Step3->Step4 Step5 Step 5: Isolation Extract, wash, and concentrate Step4->Step5

Caption: Step-by-step workflow for the controlled chlorination of 6-methoxyquinoxalin-2(1H)-one.

Protocol A: Base-Mediated Stepwise Chlorination (Recommended for Scale-Up)

This protocol separates the phosphorylation and chlorination stages to maximize purity[3].

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 6-methoxyquinoxalin-2(1H)-one (1.0 equiv) and anhydrous acetonitrile (or toluene, 10 volumes).

  • Phosphorylation: Cool the suspension to 0–5 °C using an ice bath. Add POCl₃ (1.5 equiv) dropwise. Subsequently, add DIPEA (1.5 equiv) dropwise over 10 minutes, maintaining the internal temperature below 25 °C.

  • Equilibration: Remove the ice bath and stir the mixture at room temperature for 30 minutes. The suspension will typically clear as the O-phosphorylated intermediate forms.

  • Chlorination: Attach a reflux condenser and heat the mixture to 80 °C for 2–3 hours.

  • Analytical Checkpoint: Do not quench LCMS aliquots in water. Quench a 10 µL aliquot into 1 mL of anhydrous methanol. Successful chlorination is validated by the presence of the methyl ether derivative (via rapid substitution) or the intact chloro-product, confirming the absence of the starting lactam.

  • Workup: Cool the reaction to room temperature. Perform a reverse quench by pouring the mixture slowly into vigorously stirred ice-water (20 volumes) to safely hydrolyze excess POCl₃[2]. Extract the aqueous layer with ethyl acetate (3 × 10 volumes). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Vilsmeier-Haack Activated Chlorination (Rapid, Small-Scale)

For rapid analog synthesis, catalytic N,N-dimethylformamide (DMF) can be used to generate the highly electrophilic chloromethylene-dimethyliminium chloride species in situ.

  • Suspend 6-methoxyquinoxalin-2(1H)-one (1.0 equiv) in neat POCl₃ (5–10 volumes)[2].

  • Add 2–3 drops of anhydrous DMF (approx. 0.1 equiv).

  • Heat the mixture to 80 °C for 1.5 hours. The reaction will rapidly turn homogeneous.

  • Monitor via TLC (Hexanes:EtOAc 7:3).

  • Distill off the bulk of the excess POCl₃ under vacuum to prevent violent exotherms during workup[2].

  • Quench the remaining residue by slowly pouring it over crushed ice. Filter the resulting off-white precipitate, wash with cold water, and dry under vacuum to yield 2-chloro-6-methoxyquinoxaline[2].

Analytical & Safety Considerations

  • False Negatives in LCMS: 2-Chloro-6-methoxyquinoxaline is highly susceptible to hydrolysis under acidic aqueous conditions. If an LCMS sample is prepared in standard aqueous mobile phases without immediate analysis, it may revert to 6-methoxyquinoxalin-2(1H)-one, leading the chemist to falsely assume the reaction failed. Always quench analytical aliquots in methanol or 1-methylpiperazine.

  • Exothermic Quenching: POCl₃ reacts violently with water, releasing HCl gas. Always use the reverse quench method (adding the reaction mixture to ice water, never water to the reaction) and ensure the quenching vessel is properly vented inside a fume hood[2].

References

Sources

Protocol for coupling 6-methoxyquinoxalin-2(1H)-one with aryl halides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of 6-Methoxyquinoxalin-2(1H)-one with Aryl Halides

Part 1: Executive Summary & Strategic Analysis

The 6-methoxyquinoxalin-2(1H)-one scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., VEGFR, PDGFR inhibitors) and a versatile building block for optoelectronic materials. Functionalization of this heterocycle with aryl halides typically targets two distinct topological vectors:

  • N1-Arylation: The classical modification of the lactam nitrogen to tune solubility and binding affinity.

  • C3-Direct Arylation: The modern, atom-economic "warhead" installation directly onto the heterocyclic core via C-H activation.

While traditional C3-arylation often requires pre-functionalized aryl boronic acids or hydrazines, recent breakthroughs in Electron Donor-Acceptor (EDA) photochemistry now allow the direct coupling of aryl halides (specifically iodides) with quinoxalinones. This guide details protocols for both the N1-functionalization (modified Ullmann) and the cutting-edge C3-direct arylation.

Mechanistic Insight: The Regioselectivity Switch

The 6-methoxyquinoxalin-2(1H)-one core exhibits lactam-lactim tautomerism.

  • N1-Attack: Under basic conditions with a metal catalyst (Cu or Pd), the deprotonated amide nitrogen (N1) acts as the nucleophile.

  • C3-Attack: Under photochemical or radical conditions, the C3 position acts as a radical acceptor (somophilic center), allowing direct C-H functionalization without pre-activation.

ReactionPathways Start 6-Methoxyquinoxalin-2(1H)-one Base Base (Cs2CO3/K2CO3) Start->Base N1_Cond CuI / Ligand / Heat (Ullmann-Type) Base->N1_Cond Metal Catalysis C3_Cond Visible Light / DMSO (EDA Complex) Base->C3_Cond Photochemistry N1_Prod N1-Aryl Product (Scaffold Tuning) N1_Cond->N1_Prod C3_Prod C3-Aryl Product (Direct C-H Activation) C3_Cond->C3_Prod

Figure 1: Divergent reaction pathways for 6-methoxyquinoxalin-2(1H)-one functionalization.

Part 2: Detailed Experimental Protocols

Protocol A: C3-Direct Arylation via Photo-Induced EDA Complex

Best for: Late-stage functionalization, installing aryl groups directly at C3 using Aryl Iodides without transition metals.

Scientific Rationale: This protocol leverages the formation of a ground-state Electron Donor-Acceptor (EDA) complex between the electron-deficient quinoxalinone and the aryl iodide (or an additive). Upon visible light irradiation, a Single Electron Transfer (SET) occurs, generating an aryl radical from the iodide which adds to the C3 position.

Reagents & Equipment:

  • Substrate: 6-Methoxyquinoxalin-2(1H)-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

  • Light Source: Blue (450-460 nm) or Purple LED (approx. 20-30 W)

  • Atmosphere: Nitrogen or Argon (though some variants tolerate air, inert gas is recommended for reproducibility).

Step-by-Step Methodology:

  • Charge: In a 10 mL borosilicate glass tube (or Schlenk tube) equipped with a magnetic stir bar, add 6-methoxyquinoxalin-2(1H)-one (0.5 mmol, 88 mg) and

    
     (1.0 mmol, 326 mg).
    
  • Solvation: Add anhydrous DMSO (2.0 mL). Stir for 5 minutes to ensure partial dissolution/suspension.

  • Addition: Add the Aryl Iodide (1.0 mmol).

    • Self-Validation Check: Observe the color.[1] A deepening of color (often to yellow/orange or dark red) upon mixing reagents before irradiation indicates the successful formation of the EDA complex.

  • Deoxygenation: Sparge the mixture with nitrogen for 10 minutes (optional but recommended for high yields). Seal the tube.

  • Irradiation: Place the tube approximately 2-3 cm away from the LED light source. Stir vigorously at room temperature (fan cooling may be necessary to keep T < 35°C).

  • Monitoring: Irradiate for 12–24 hours. Monitor by TLC or LC-MS. The starting quinoxalinone spot should disappear.

  • Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Dry the organic layer over

    
    .
    
  • Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Mechanism of Action (EDA Pathway):

EDAMechanism Q Quinoxalinone (Ground State) EDA [Quinoxalinone---ArI] EDA Complex Q->EDA Assembly ArI Aryl Iodide ArI->EDA Assembly Excited Excited State (SET) EDA->Excited hν (Visible Light) Radical Aryl Radical (Ar•) + I- Excited->Radical SET Addition C3-Radical Intermediate Radical->Addition Addition to C3 Product 3-Aryl-6-methoxyquinoxalin-2(1H)-one Addition->Product Oxidation/Deprotonation

Figure 2: Photochemical EDA mechanism for C3-arylation.

Protocol B: N1-Arylation via Modified Ullmann Coupling

Best for: Scaffold diversification at the nitrogen position using Aryl Iodides or Bromides.

Scientific Rationale: The amide nitrogen is a poor nucleophile. Copper catalysis (Ullmann-type) facilitates this coupling via a Cu(I)/Cu(III) catalytic cycle. The use of diamine ligands (e.g., DMEDA or phenanthroline derivatives) allows this reaction to proceed under milder conditions than the historical "Goldberg" conditions.

Reagents & Equipment:

  • Substrate: 6-Methoxyquinoxalin-2(1H)-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand:

    
    -Dimethylethylenediamine (DMEDA) (20 mol%) or 1,10-Phenanthroline.
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous).

Step-by-Step Methodology:

  • Charge: In a screw-cap vial, add 6-methoxyquinoxalin-2(1H)-one (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.1 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate) and the ligand (DMEDA, 0.2 equiv) via syringe.

  • Reaction: Seal the vial and heat to 90–110°C for 16–24 hours.

    • Self-Validation Check: The reaction mixture usually turns a blue-green or brown slurry. If the mixture remains clear/colorless, the catalyst may not be active (check oxygen levels).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Part 3: Data Summary & Troubleshooting

Comparative Analysis of Methods
FeatureProtocol A (C3-Arylation)Protocol B (N1-Arylation)
Target Site C3 Carbon (C-H Activation)N1 Nitrogen (N-H Substitution)
Primary Reagent Aryl IodideAryl Iodide / Bromide
Catalyst None (Photochemical)Copper (CuI)
Key Intermediate Aryl RadicalOrganocopper Species
Atmosphere Inert (

) preferred
Inert (

/Ar) required
Common Yield 40–70%70–90%
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Poor light penetrationUse a narrower reaction vessel; ensure light source is <3cm away.
No Reaction (Protocol A) Lack of EDA complexEnsure DMSO is used (polarity aids EDA). Check if Aryl Iodide is too electron-rich (requires electron-poor partner for best EDA).
N- vs O- Selectivity (Protocol B) Tautomeric interferenceUse "harder" bases (like

) and polar aprotic solvents to favor N-alkylation over O-alkylation.
Catalyst Death (Protocol B) Oxidation of Cu(I)Ensure strict inert atmosphere. Add ligand after degassing if liquid.

References

  • Direct C3-Arylation via EDA Complex: Singha, N., et al. "Visible Light-Induced EDA-Mediated C-3 Coupling of Quinoxalin-2(1H)-ones with Unactivated Aryl Iodides."[2] ChemRxiv, 2021.

  • General C-H Functionalization Review: "Recent advances in the synthesis of quinoxalin-2(1H)-one derivatives through direct C3–H functionalization." Chimica Italiana, 2021.

  • Ullmann-Type N-Arylation: "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones." NIH/PubMed Central, 2023.

  • Mechanism of Ullmann Coupling: "Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions." MDPI, 2024.[3]

  • Pd-Catalyzed C-H Arylation (Context): Carrër, A., et al. "Palladium(II)-Catalyzed Oxidative Arylation of Quinoxalin-2(1H)-ones with Arylboronic Acids."[4] Organic Letters, 2013.[4] (Cited for context on metal-catalyzed routes).

Sources

Troubleshooting & Optimization

Purification of 6-methoxyquinoxalin-2(1H)-one by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoxalinone Purification Series Subject: Optimization of 6-methoxyquinoxalin-2(1H)-one Purification Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely working with a crude product from a Hinsberg condensation (reaction of 4-methoxy-1,2-phenylenediamine with a glyoxylic acid derivative).[1] This reaction notoriously produces a mixture of regioisomers: 6-methoxyquinoxalin-2(1H)-one (Target) and 7-methoxyquinoxalin-2(1H)-one (Impurity), alongside oxidative tars.[1]

The choice between recrystallization and column chromatography depends entirely on your purity requirements regarding the regioisomer ratio.[1]

  • Recrystallization is the scalable, thermodynamic choice for bulk cleanup but may struggle to separate the 6- and 7-isomers if they co-crystallize.[1]

  • Column Chromatography is the kinetic choice, essential for separating regioisomers, but suffers from solubility challenges (tailing/streaking).

Part 1: Decision Matrix (Method Selection)

Before proceeding, analyze your crude material via


H NMR (DMSO-

).
FeatureRecrystallization Column Chromatography
Primary Utility Bulk removal of tars, salts, and diamine starting materials.[1]Separation of close-eluting regioisomers (6-OMe vs 7-OMe).
Scalability High (Gram to Kilogram scale).[1]Low to Medium (Milligram to Gram scale).
Solvent Usage Low (Ethanol, Acetic Acid, DMF).High (DCM, MeOH, Modifiers).
Yield Generally higher (50-80%).[1]Lower due to irreversible adsorption (30-60%).[1]
Critical Risk Co-crystallization of isomers.[1]Product precipitation on the column (clogging).

Part 2: Interactive Troubleshooting & Protocols

Module A: Recrystallization (The Preferred Route)[3]

The Logic: Quinoxalinones exhibit a steep solubility curve in protic solvents.[1] They are nearly insoluble at room temperature but soluble at reflux.[1] This thermodynamic property drives purification.[1]

Protocol 1: The "Standard" Ethanol/Acetic Acid System Best for: Removing dark oxidative impurities and starting materials.

  • Dissolution: Suspend crude solid in Ethanol (95%) . If solubility is poor at reflux, add Glacial Acetic Acid dropwise until clear.[1] (Ratio usually 10:1 EtOH:AcOH).[1]

  • Hot Filtration: Critical Step. While at reflux, filter through a pre-warmed glass frit or Celite pad to remove insoluble polymeric tars.[1]

  • Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.[1]

  • Collection: Filter the precipitate. Wash with cold Ethanol .[1]

  • Drying: Dry under vacuum at 60°C.

Q: My product is oiling out instead of crystallizing. Why? A: This is a "supersaturation" issue, common when the product melting point is depressed by impurities.

  • Fix 1 (Seeding): Add a tiny crystal of pure material to the hot solution as it cools.

  • Fix 2 (Solvent Switch): Switch to DMF/Water .[1] Dissolve in minimum hot DMF, then add hot water dropwise until persistent turbidity appears. Cool slowly.

Q: I still have the 7-methoxy isomer after recrystallization. A: Isomers often form solid solutions.[1]

  • Fix: Perform a Fractional Recrystallization .[1] The 6-isomer and 7-isomer often have slightly different solubilities in Methanol .[1] Boil the solid in Methanol (insufficient to dissolve everything), filter the hot suspension, and analyze both the solid cake and the mother liquor. One phase will be enriched in your target.

Module B: Column Chromatography (The "Rescue" Route)

The Logic: The amide/lactam moiety (


) in the quinoxalinone core interacts strongly with the acidic silanols of silica gel, causing severe tailing. You must disrupt this interaction.

Protocol 2: Modified Silica Chromatography Best for: Separating Regioisomers.[1]

  • Stationary Phase: Standard Silica Gel (60 Å).[1]

  • Mobile Phase: DCM : Methanol (95:5) + 1% Acetic Acid OR 0.5% Triethylamine .[1]

    • Why? The modifier caps the active sites on the silica, sharpening the peaks.

  • Loading (The Bottleneck): Do NOT attempt liquid loading. The compound is likely too insoluble in DCM.[1]

    • Technique: Use Dry Loading .[1] Dissolve the crude in a minimal amount of warm DMSO or DMF/MeOH, add silica gel (ratio 1:2), and rotovap to a free-flowing powder. Load this powder on top of the column.[1]

Q: The compound isn't moving off the baseline. A: The polarity is too low.

  • Fix: Increase Methanol to 10-15%. Note: High MeOH concentrations can dissolve silica slightly; ensure you are not contaminating your product with dissolved silica (white residue upon drying).[1]

Part 3: Visualized Workflows

Workflow 1: Purification Decision Tree

PurificationLogic Start Crude 6-methoxyquinoxalin-2(1H)-one CheckNMR Analyze 1H NMR (Check Regioisomer Ratio) Start->CheckNMR IsomerPure Isomers < 5% Impurity Mainly Tars/Salts present CheckNMR->IsomerPure High Regio-purity IsomerMix Isomers ~ 50:50 Mix or Specific Purity Needed CheckNMR->IsomerMix Mixed Isomers Recryst METHOD A: Recrystallization (Thermodynamic Control) IsomerPure->Recryst Column METHOD B: Chromatography (Kinetic Control) IsomerMix->Column Recryst_Step1 Solvent: EtOH or AcOH Recryst->Recryst_Step1 Column_Step1 Dry Loading (Silica adsorption) Column->Column_Step1 Recryst_Step2 Hot Filtration (Remove Tars) Recryst_Step1->Recryst_Step2 Recryst_Step3 Slow Cooling Recryst_Step2->Recryst_Step3 Success Pure Product Recryst_Step3->Success Column_Step2 Eluent: DCM/MeOH + 1% AcOH Column_Step1->Column_Step2 Column_Step2->Success

Caption: Decision logic for selecting the optimal purification pathway based on impurity profile.

Workflow 2: Recrystallization Execution Cycle

RecrystCycle Crude Crude Solid Dissolve Reflux in EtOH (Add AcOH if cloudy) Crude->Dissolve Filter Hot Filtration (Remove Polymeric Tars) Dissolve->Filter Cool Controlled Cooling (RT -> 4°C) Filter->Cool Check Precipitate Formed? Cool->Check Collect Vacuum Filtration Check->Collect Yes Seed Troubleshoot: Seed or add H2O Check->Seed No (Oil/Clear) Wash Wash: Cold EtOH Collect->Wash Dry Dry: 60°C Vacuum Wash->Dry Seed->Cool Retry

Caption: Step-by-step execution of the recrystallization protocol, including troubleshooting loops.

References

  • BenchChem. (2025).[1][2][3] Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization. Retrieved from

  • Raghunadh, A., et al. (2020).[4] Synthesis of Quinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4, 55–61.[4] Retrieved from

  • PubChem. (2025).[1][5] 2(1H)-Quinoxalinone Compound Summary. National Library of Medicine.[1] Retrieved from

  • ChemScene. (2025). Product Data: 6,7-Dimethoxy-1-[2-(4-methoxyphenyl)ethyl]-2(1H)-quinoxalinone.[1][6] Retrieved from [6]

Sources

Technical Support Center: Navigating Quinoxalinone Solubility in NMR Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the common yet challenging issue of quinoxalinone solubility in NMR solvents. This guide is designed for researchers, medicinal chemists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and analysis of quinoxalinone derivatives. Here, we provide field-proven insights and practical troubleshooting strategies in a direct question-and-answer format to help you acquire high-quality NMR data.

Introduction: The Quinoxalinone Solubility Challenge

Quinoxalinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] However, their often planar and aromatic nature, coupled with various functional group substitutions, can lead to poor solubility in common deuterated solvents, posing a significant hurdle for NMR analysis.[2] Inadequate solubility not only hinders the acquisition of high-resolution spectra but can also lead to phenomena such as peak broadening and aggregation, complicating spectral interpretation.[3][4]

This guide will walk you through a systematic approach to tackling these solubility issues, from initial solvent selection to more advanced techniques.

Troubleshooting Guide

This section provides in-depth answers to specific problems you might encounter during your NMR experiments with quinoxalinones.

Q1: My quinoxalinone derivative is not dissolving in standard NMR solvents like CDCl₃. What should I do first?

The primary and most critical step in preparing an NMR sample is selecting an appropriate solvent that can fully dissolve the analyte.[5][6] For quinoxalinones, the two most commonly successful solvents are Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).[7][8]

Initial Solvent Selection Workflow:

A Start: Poorly soluble quinoxalinone B Test solubility in non-deuterated chloroform A->B C Soluble? B->C D Use CDCl₃ for NMR C->D Yes E Test solubility in non-deuterated DMSO C->E No F Soluble? E->F G Use DMSO-d₆ for NMR F->G Yes H Proceed to advanced techniques F->H No A Start: Broad NMR peaks B Dilute the sample A->B C Peaks sharpen? B->C D Aggregation was likely the issue C->D Yes E Increase temperature (VT-NMR) C->E No F Peaks sharpen? E->F G Improved solubility and/or faster molecular tumbling F->G Yes H Consider alternative solvents or co-solvents F->H No

Caption: Troubleshooting workflow for broad NMR peaks in quinoxalinone spectra.

Strategies to Mitigate Aggregation and Peak Broadening:

  • Dilution: The simplest approach is to dilute your sample. Halving the concentration can sometimes be sufficient to break up aggregates and sharpen the peaks. [3]2. Variable Temperature (VT) NMR: Increasing the temperature of the NMR experiment can disrupt intermolecular interactions and break up aggregates, leading to sharper signals. [9]It can also improve the solubility of the compound. Many modern NMR spectrometers are equipped with variable temperature units.

Step-by-Step Protocol for Variable Temperature (VT) NMR:

  • Sample Preparation: Prepare your sample in a suitable solvent (e.g., DMSO-d₆, which has a high boiling point).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Incremental Temperature Increase: Increase the temperature in increments of 10-20 K (e.g., to 318 K, then 338 K). Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

  • Data Analysis: Compare the spectra at different temperatures. Look for a sharpening of the peaks and improved resolution. Note that chemical shifts can also change with temperature. [9]

Q4: My quinoxalinone has acidic or basic functional groups. Can I use pH adjustment to improve solubility?

Yes, for quinoxalinones with ionizable functional groups (e.g., carboxylic acids, amines), adjusting the pH of the sample can significantly improve solubility by forming a more soluble salt in situ.

Causality: By adding a deuterated acid or base, you can protonate or deprotonate your compound, respectively. The resulting charged species often has much higher solubility in polar solvents like D₂O or DMSO-d₆.

Recommended Reagents:

  • For acidic quinoxalinones: Use a deuterated base such as sodium deuteroxide (NaOD) in D₂O.

  • For basic quinoxalinones: Use a deuterated acid such as deuterium chloride (DCl) in D₂O or deuterated trifluoroacetic acid (TFA-d). [10] Step-by-Step Protocol for pH Adjustment:

  • Solvent Selection: Choose a polar solvent in which the salt form of your compound is likely to be soluble, such as D₂O or DMSO-d₆.

  • Initial Suspension: Suspend your quinoxalinone derivative in the chosen deuterated solvent in the NMR tube.

  • Titration: Add a small amount of the deuterated acid or base dropwise.

  • Mixing and Observation: After each addition, mix the sample thoroughly and check for dissolution.

  • Spectrum Acquisition: Once the compound is dissolved, acquire the NMR spectrum. Be aware that the chemical shifts will be of the salt form of your compound and will likely be different from the neutral form.

Frequently Asked Questions (FAQs)

  • Q: Can I use a mixture of deuterated solvents?

    • A: Absolutely. As discussed in the troubleshooting guide, using a co-solvent system like CDCl₃-DMSO-d₆ is a powerful technique to dissolve challenging compounds. [5][11]

  • Q: I only have a very small amount of my compound. How can I test solubility without wasting it?

    • A: Use non-deuterated solvents for your initial solubility tests. They are much cheaper, and you only need a very small amount of your compound (1-2 mg) to visually assess solubility. [5]

  • Q: My compound is still not soluble even with these methods. Are there any other options?

    • A: In very difficult cases, you might consider chemical derivatization. This involves chemically modifying your compound to attach a more soluble group. For example, a carboxylic acid could be converted to a methyl ester to improve solubility in less polar solvents. However, this changes the structure of your compound, so it is a more involved approach that should be considered carefully.

  • Q: Are there any less common deuterated solvents that might work?

    • A: Yes, for specific cases, other solvents can be considered. For example, deuterated pyridine can be useful for some aromatic compounds. [4]Deuterated ionic liquids are also emerging as powerful solvents for a wide range of compounds, including those that are difficult to dissolve in traditional solvents. [12]

Data Summary Table

Deuterated SolventCommon AbbreviationResidual ¹H Signal (ppm)Key Properties & Use Cases for Quinoxalinones
Chloroform-dCDCl₃~7.26Good starting point for many organic compounds, including less polar quinoxalinones. [13]
Dimethyl Sulfoxide-d₆DMSO-d₆~2.50Excellent for polar and hydrogen-bonding quinoxalinones. High boiling point. [13]
Methanol-d₄CD₃OD~3.31 & 4.87Good for polar compounds; exchangeable protons (e.g., -NH, -OH) will exchange with deuterium. [13]
Deuterium OxideD₂O~4.79For water-soluble quinoxalinones or their salts. [6]
Acetone-d₆(CD₃)₂CO~2.05Useful for moderately polar compounds. [10]
Benzene-d₆C₆D₆~7.16Can induce different chemical shifts (aromatic solvent-induced shifts) which may help resolve overlapping signals. [3]

Residual solvent peak positions can vary slightly depending on temperature, pH, and other solutes.

References

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Alfa Chemistry. (2026, January 5).
  • Inoue, M., et al. (n.d.).
  • Bassyouni, F. A., et al. (2000, June 18).
  • Obafemi, C. A., et al. (n.d.).
  • Hussain, S., et al. (2019, September 15). Novel quinoxaline derivatives: synthesis and structural studies.
  • asian journal of chemistry. (n.d.).
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Zloh, M. (2019, December 11).
  • McNab, H. (1982).
  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one deriv
  • Iowa State University. (n.d.).
  • Sample preparation for NMR measurements and points to keep in mind. (n.d.).
  • BioChromato. (2018, December 7).
  • Nanalysis. (2021, February 23).
  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog.
  • Fluorochem. (n.d.). NMR Solvents.
  • SAMPLE PREPAR
  • Organomation. (n.d.).
  • Allan Chemical Corporation. (2025, October 7).
  • UCHEM. (2025, August 28).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
  • ANSTO. (2022, November 22).
  • Mestrelab Research. (2025, April 13).
  • Facey, G. (2014, March 11). Chemical Exchange Agents to Simplify NMR Spectra.
  • Benchchem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • Al-Saeed, F. A., et al. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
  • NMX Research and Solutions. (2021, October 20).
  • Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Damodaran, K. (2025, August 9). (PDF) NMR of ionic liquids.
  • Quinine Case Study May 18 | PDF. (2025, May 18). Scribd.
  • Deuterated Solvents - Nuclear Magnetic Resonance Facility. (n.d.).
  • Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity. (2026, February 18).
  • Shenderovich, I. G., et al. (2021, December 7).
  • New Quinoxaline‐Based Blue Emitters: Molecular Structures, Aggregation‐Induced Enhanced Emission Characteristics and OLED Application | Request PDF. (n.d.).
  • Mestrelab Resources. (2024, October 16). Resolution Booster.
  • Babij, N. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Kazimierczuk, K., et al. (2020, October 28). Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction.
  • Tuning of Quinoxaline-Based Molecules for Aggregation-Induced Emission and Room Temperature Liquid Crystallinity. (2026, February 18).
  • Ai, P., et al. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
  • Pravica, M., et al. (n.d.).
  • Mechanochromism and aggregation-induced emission directed by donor strength in quinoxaline-based D–A molecules with application in latent fingerprinting and inkless writing. (n.d.). New Journal of Chemistry (RSC Publishing).

Sources

Removing unreacted diamine impurities from quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for a common challenge in quinoxalinone synthesis: the removal of unreacted aromatic diamine impurities. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted diamine critical?

Residual diamine, even in trace amounts, can have significant downstream consequences. Aromatic diamines are often nucleophilic and can interfere with subsequent reaction steps. In the context of drug development, these impurities can exhibit their own biological activity or toxicity, confounding screening results and posing regulatory hurdles. For accurate structure-activity relationship (SAR) studies, the purity of the final quinoxalinone compound is paramount.[1][2][3]

Q2: What are the primary methods for removing diamine impurities?

There are four principal techniques, each with its own advantages and limitations:

  • Recrystallization: Exploits differences in solubility between the quinoxalinone product and the diamine impurity in a given solvent at varying temperatures.[4][5][6]

  • Column Chromatography: A powerful technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase is passed through it.[7][8][9][10]

  • Liquid-Liquid Extraction (LLE): Utilizes the different solubilities of the product and impurity in two immiscible liquid phases.[11][12] This is often enhanced by acid-base chemistry to selectively move the basic diamine into an aqueous phase.[11]

  • Chemical Scavenging: Employs polymer-supported reagents (scavenger resins) that selectively react with and bind the unreacted diamine, which is then removed by simple filtration.[13][14][15][16]

Q3: How can I detect residual diamine in my purified quinoxalinone product?

Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick and effective method to visualize the presence of the more polar diamine starting material, which typically has a lower Rf value than the quinoxalinone product.[8][9][17]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample, capable of detecting very low levels of impurities.[4][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal characteristic peaks of the diamine that are absent in the pure quinoxalinone spectrum.[17][19][20]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile amine impurities.[18][21]

  • Infrared (IR) Spectroscopy: Can show characteristic N-H stretching bands of the primary amine that may be absent or different in the quinoxalinone product.[17][19]

Troubleshooting Guide: Persistent Diamine Contamination

This section addresses specific issues you may encounter during the purification process.

Problem 1: My quinoxalinone product is still contaminated with diamine after recrystallization.
  • Potential Cause: The chosen solvent does not sufficiently differentiate between the solubility of the quinoxalinone and the diamine, leading to co-crystallization. The diamine may be trapped within the crystal lattice of the product.[5]

  • Solution: Systematic Solvent Screening & Optimized Recrystallization.

    • Principle of Selection: An ideal solvent should dissolve the quinoxalinone product well at high temperatures but poorly at room or cold temperatures. Conversely, the diamine impurity should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for hot filtration).[4][6]

    • Execution: Test the solubility of your crude product in small volumes of various solvents (see Table 1) at both room temperature and their boiling points.[5] Look for a solvent that provides a significant difference in solubility.

    • Refinement: If a single solvent is not effective, a two-solvent system (one in which the product is soluble and one in which it is not) can be employed. Dissolve the crude material in a minimum of the "good" hot solvent, and then add the "bad" solvent dropwise until turbidity persists. Reheat to clarify and then cool slowly.

    • Consider Activated Carbon: If colored impurities from diamine oxidation are present, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.

Table 1: Common Solvents for Recrystallization, Ordered by Decreasing Polarity

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar compounds.
MethanolHigh65Often a good starting point.
EthanolHigh78Widely used for quinoxalinones.[4][5][22][23]
AcetonitrileMedium82Can be effective for a range of polarities.
AcetoneMedium56Volatile, good for lower-melting solids.
Ethyl AcetateMedium77A versatile ester solvent.
DichloromethaneLow40Use with caution due to high volatility.
TolueneLow111Good for less polar compounds.
HexaneLow69Typically used for non-polar compounds.
Problem 2: Diamine and quinoxalinone co-elute during column chromatography.
  • Potential Cause: The polarity of the diamine and the quinoxalinone product are too similar in the chosen mobile phase, resulting in poor separation on the silica gel column.

  • Solution: Optimize Chromatographic Conditions.

    • Mobile Phase Gradient: Instead of an isocratic (constant composition) mobile phase, use a gradient elution. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent (e.g., to 70:30 Hexane:Ethyl Acetate). This will enhance the separation between compounds with close Rf values.[5]

    • Change Stationary Phase: While silica gel is acidic and most common, it can sometimes cause streaking with basic compounds like amines. Consider using a different stationary phase, such as neutral or basic alumina, which may alter the elution order and improve separation.[5]

    • Add a Modifier: Adding a small amount (e.g., 0.5-1%) of a basic modifier like triethylamine to the mobile phase can deactivate the acidic sites on the silica gel. This often results in sharper peaks and better separation for amines by reducing tailing.

Problem 3: Purification is effective but results in significant product loss.
  • Potential Cause (Extraction): During an acidic wash, the quinoxalinone product, which can have some basicity, may be partially protonated and drawn into the aqueous layer along with the diamine. Emulsions can also form, trapping the product at the interface.[5]

  • Solution: Refined Liquid-Liquid Extraction (LLE) Protocol.

    • Targeted Acid Wash: The goal is to selectively protonate the more basic diamine. Use a dilute acid solution (e.g., 1M HCl or 5% citric acid) rather than a concentrated one. This minimizes the protonation of the less basic quinoxalinone.

    • Multiple Extractions: Instead of one large-volume wash, perform multiple extractions with smaller volumes of the acidic solution. This is more efficient at removing the diamine while minimizing product loss.[5][24]

    • Break Emulsions: If an emulsion forms, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.[5][24]

  • Potential Cause (Recrystallization): Using an excessive amount of hot solvent to dissolve the crude product will result in a low yield, as much of the product will remain dissolved in the mother liquor upon cooling.[5]

  • Solution: Adhere to Recrystallization Best Practices.

    • Use Minimum Solvent: Add the hot solvent in small portions to the crude solid, waiting for it to boil between additions, until the solid just dissolves.

    • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes yield.[4][24]

Problem 4: Conventional purification methods are too time-consuming for my library synthesis.
  • Potential Cause: Recrystallization and column chromatography are not well-suited for high-throughput or parallel synthesis workflows.

  • Solution: Implement Chemical Scavenging.

    • Principle: Scavenger resins are solid-supported reagents designed to react with and remove specific classes of compounds from a solution.[13][15][16] For unreacted primary diamines, an electrophilic scavenger resin is ideal.

    • Common Scavengers for Amines: Resins functionalized with isocyanate or aldehyde groups are highly effective. For example, a polystyrene-bound benzaldehyde resin will react with the primary amine to form an imine, which is attached to the solid support.[25]

    • Workflow: After the primary reaction is complete, add the scavenger resin to the reaction mixture and stir for a few hours. The excess diamine is covalently bound to the resin. The resin is then simply filtered off, and evaporation of the solvent yields the purified quinoxalinone product.[15][16] This method avoids the need for aqueous workups or chromatography.

Visualized Workflows
Diagram 1: Choosing a Purification Strategy

start Crude Quinoxalinone (with Diamine Impurity) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes lle Perform Acid-Base Liquid-Liquid Extraction is_solid->lle No (oily) is_pure_recrys Is product pure (by TLC/HPLC)? recrystallization->is_pure_recrys end_product Pure Quinoxalinone is_pure_recrys->end_product Yes chromatography Perform Column Chromatography is_pure_recrys->chromatography No is_pure_chrom Is product pure (by TLC/HPLC)? chromatography->is_pure_chrom is_pure_chrom->end_product Yes scavenging Consider Chemical Scavenging (for library synthesis) is_pure_chrom->scavenging No / Difficult Separation is_pure_lle Is product pure (by TLC/HPLC)? lle->is_pure_lle is_pure_lle->end_product Yes is_pure_lle->chromatography No

Caption: Decision tree for selecting the appropriate purification method.

Diagram 2: Troubleshooting Workflow for Impurity Removal

start Impurity Detected Post-Purification method Which method was used? start->method recrys Recrystallization method->recrys Recrystallization chrom Chromatography method->chrom Column lle Extraction method->lle LLE sol_screen Action: Re-screen for optimal solvent system. Consider two-solvent method. recrys->sol_screen grad_elute Action: Use gradient elution. Change stationary phase (e.g., alumina). Add basic modifier (e.g., TEA). chrom->grad_elute ph_control Action: Use milder acid (e.g., 1M HCl). Perform multiple smaller extractions. Use brine to break emulsions. lle->ph_control re_purify Re-purify using optimized protocol sol_screen->re_purify grad_elute->re_purify ph_control->re_purify

Caption: Logical workflow for troubleshooting persistent diamine impurities.

Experimental Protocols
Protocol 1: Purification by Recrystallization [4][5][24]
  • Dissolution: Place the crude solid quinoxalinone in an Erlenmeyer flask with a stir bar. Add a minimum amount of the chosen solvent (e.g., ethanol) to create a slurry. Heat the mixture on a hotplate with stirring.

  • Saturation: Continue to add small portions of the hot solvent until the solid completely dissolves. The goal is to create a saturated solution at the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals on the filter by drawing air through them, then transfer to a watch glass to air dry completely or dry in a vacuum oven.

Protocol 2: Acid-Base Liquid-Liquid Extraction [11][24]
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add a volume of dilute aqueous acid (e.g., 1M HCl) equal to about half the organic layer volume. Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The unreacted diamine will be protonated and drawn into the aqueous layer. Drain and collect the bottom layer.

  • Repeat: Repeat the acidic wash (Step 2 & 3) one or two more times with fresh aqueous acid.

  • Neutralizing Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove the bulk of the dissolved water.[24]

  • Drying & Evaporation: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the purified product.

References
  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC. (n.d.).
  • One-pot and efficient protocol for synthesis of quinoxaline derivatives - arkat usa. (n.d.).
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate. (n.d.).
  • Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization - Benchchem. (n.d.).
  • troubleshooting common problems in quinoxaline synthesis - Benchchem. (n.d.).
  • troubleshooting guide for the synthesis of substituted quinoxalines - Benchchem. (n.d.).
  • Refinement of work-up procedures for quinoxaline synthesis - Benchchem. (n.d.).
  • Synthesis of quinoxaline derivatives from terminal alkynes and o-phenylenediamines by using copper alumina catalyst | Semantic Scholar. (n.d.).
  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives - Scientific & Academic Publishing. (n.d.).
  • Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem. (n.d.).
  • Comparative Efficacy of Polyamine-Based Scavenger Resins. (2012). International Journal of Organic Chemistry, 2, 71-74.
  • Methods for improving the purity of synthesized quinoxaline compounds. - Benchchem. (n.d.).
  • US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents. (n.d.).
  • US3417141A - Process for separating monoamines from diamines by liquid-liquid extraction - Google Patents. (n.d.).
  • The application of scavenger resin in combinatorial chemistry - ResearchGate. (n.d.).
  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography - PubMed. (2002).
  • Spectroscopic and Analytical Characterization of N-Methylated Quinoxaline Diamines: A Technical Guide - Benchchem. (n.d.).
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. (n.d.).
  • strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004).
  • Liquid–liquid extraction - Wikipedia. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Molecularly imprinted polymers and reactive scavengers in pharmaceutical clean-up - Eldorado - Repository of the TU Dortmund. (n.d.).
  • Identifying and minimizing side products in quinoxaline synthesis - Benchchem. (n.d.).
  • Green Synthesis of Quinoxaline derivatives - Asian Journal of Research in Chemistry. (2016).
  • A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines - MDPI. (2022).
  • Preventing byproduct formation in quinoxaline synthesis from 1,2-Diacetylbenzene - Benchchem. (n.d.).
  • Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC - NIH. (n.d.).
  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. (2025).
  • CN118973683A - Process for liquid-liquid extraction of aromatic compounds with extract recycle stream - Google Patents. (2024).
  • (PDF) An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - ResearchGate. (n.d.).
  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine - ACG Publications. (2013).
  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. (n.d.).
  • AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE - Bioinfo Publications. (n.d.).
  • SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI - SID. (n.d.).
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives - PMC. (n.d.).
  • Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach - MDPI. (2025).
  • SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY - IJRAR.org. (2018).
  • Amines - Analysis of impurities in ethylene diamine - LabRulez GCMS. (n.d.).
  • An Approach Using Image Analysis Quantification of Synthetic Amino-Nitroquinoxaline Dyes. (n.d.).
  • Impurity Profiling With Use of Hyphenated Techniques - Asian Journal of Research in Chemistry. (2012).
  • Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions - ResearchGate. (n.d.).

Sources

Avoiding oxidation byproducts during quinoxalinone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoxalinone Synthesis Ticket System: Open | Priority: High | Topic: Oxidation Management

Welcome to the Quinoxalinone Synthesis Support Hub

Current Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Triage Note: In quinoxalinone synthesis, oxidation is a double-edged sword. You often need oxidation to aromatize the heterocyclic ring (converting dihydroquinoxalinone to quinoxalinone) or to drive C-H functionalization cycles. However, "rogue" oxidation leads to three primary failure modes:

  • N-Oxidation (M+16): Electrophilic attack on the pyrazine nitrogens.

  • Oxidative Dimerization: Radical coupling at the C3 position.

  • Oligomerization: Air-oxidation of electron-rich o-phenylenediamine (OPD) precursors.

This guide bypasses standard textbook filler and addresses these specific failure points with root-cause analysis and corrective protocols.

Module 1: Diagnostic & Troubleshooting (FAQ)

Case #101: The "Red-Brown Sludge" Phenomenon

User Report: "I’m running a standard Hinsberg condensation (OPD + Glyoxalate). The product should be a pale yellow solid, but my crude mixture is dark red/brown and yields are low."

  • Diagnosis: Aerobic Oxidation of Starting Material.

    • Root Cause:[1][2][3][4]o-Phenylenediamines (OPDs) are highly electron-rich and prone to rapid oxidation by atmospheric oxygen into quinone imines and colored oligomers (azine dyes) before they can condense with the dicarbonyl.

  • Corrective Action:

    • Purification: Do not use OPD that has turned purple/brown in the bottle. Recrystallize from water/ethanol with a pinch of sodium dithionite (

      
      ) to reduce colored impurities.
      
    • The "Acid-First" Protocol: Dissolve the dicarbonyl component first. Acidify the solvent (acetic acid or HCl). Add the OPD last as a solid or solution under an inert blanket. Protonation of the amine reduces its electron density, protecting it from aerial oxidation while still allowing nucleophilic attack.

Case #102: The M+16 Ghost (N-Oxide Formation)

User Report: "I am performing a C-H alkylation using a radical precursor and an oxidant (e.g.,


). LC-MS shows a persistent peak at Mass+16."
  • Diagnosis: Over-Oxidation of the Pyrazine Ring.

    • Root Cause:[1][2][3][4] The pyrazine nitrogens in quinoxalinones are weakly nucleophilic but can be oxidized by strong single-electron transfer (SET) oxidants or peracids. This is common when using persulfates in unbuffered aqueous media or excessive photocatalytic turnover.

  • Corrective Action:

    • Switch Oxidants: If using

      
      , switch to Selectfluor  or Hypervalent Iodine (PhI(OAc)2)  if compatible. These are often more selective for C-centered radicals than N-oxidation.
      
    • pH Control: N-oxidation is favored when the nitrogen lone pair is free. Running the reaction in slightly acidic media (e.g., TFA/DCE mixture) protonates the nitrogen (

      
      ), rendering it electrophilically inert to the oxidant.
      
    • Rescue Protocol: If the N-oxide is already formed, treat the crude mixture with PCl3 (3 equiv) in chloroform at reflux for 1 hour to deoxygenate back to the parent quinoxalinone.

Case #103: The "Stalled" Dihydro-Intermediate

User Report: "My NMR shows broad peaks and aliphatic signals. It looks like the ring didn't fully aromatize."

  • Diagnosis: Insufficient Dehydrogenation.

    • Root Cause:[1][2][3][4] The initial condensation yields a dihydroquinoxalinone. Aromatization requires the loss of

      
      . If the reaction is strictly anaerobic and lacks an external oxidant, this step stalls.
      
  • Corrective Action:

    • Controlled Aeration: If the reaction is stalled, simply opening the flask to air and stirring at 60°C for 30 minutes often completes the aromatization.

    • Chemical Oxidation: Add catalytic DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or activated

      
       to drive the final dehydrogenation without risking N-oxidation.
      

Module 2: Mechanistic Visualization

The following diagram illustrates the "Fork in the Road" where a radical intermediate determines the fate of the reaction.

Quinoxalinone_Oxidation_Pathways cluster_0 Critical Control Point Start Quinoxalinone Substrate Radical N-Centered or C3-Radical Intermediate Start->Radical SET Oxidation (Photocatalyst/Persulfate) Target C-H Functionalized Product Radical->Target Radical Trap (R•) + Re-aromatization NOxide N-Oxide (M+16 Impurity) Radical->NOxide Over-oxidation (Excess Oxidant/O2) Dimer C3-C3 Dimer (Coupling Side-Product) Radical->Dimer Low Substrate Conc. Radical Recombination

Caption: The "Radical Fork": Controlling the lifespan and environment of the radical intermediate is crucial. High radical concentration favors dimerization; high oxidant concentration favors N-oxide formation.

Module 3: Oxidant Selection Matrix

Choosing the right oxidant is the primary defense against byproducts.

Oxidant SystemOxidation Potential (

)
Risk: N-OxideRisk: DimerizationBest Use Case
Air /

(Balloon)
LowLowHighSimple aromatization of dihydro- intermediates.

(Persulfate)
High (>2.0 V)High ModerateRadical alkylation/acylation. Requires pH control.[5]
TBHP (t-Butyl Hydroperoxide) ModerateModerateHighMethylation/alkylation. Prone to alkoxy byproducts.
PhI(OAc)2 (PIDA) TunableLowLowGold Standard for C-H functionalization.
Electrochemistry (Anodic) Tunable (V)LowModerateScalable synthesis; avoids chemical oxidant waste.

Module 4: Validated Protocols

Protocol A: Anaerobic C-H Functionalization (Minimizing Background Oxidation)

Designed for radical alkylation (Minisci-type) while preventing N-oxide formation.

Reagents:

  • Quinoxalinone substrate (1.0 equiv)

  • Carboxylic Acid (Alkyl source, 2.0 equiv)

  • Catalyst:

    
     (10 mol%) or Photocatalyst (Ir/Ru)
    
  • Oxidant:

    
     (1.5 equiv)
    
  • Solvent: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (1:1) degassed.
    

Step-by-Step:

  • The Sparging Step (Critical): Combine solvent and carboxylic acid in the flask. Sparge with Argon for 15 minutes before adding the quinoxalinone. This prevents the formation of colored oligomers during the initial dissolution.

  • Sequential Addition: Add the quinoxalinone and catalyst under positive Argon pressure.

  • Temperature Ramp: Heat to 60°C (or irradiate).

  • The "Active" Quench: Do not just add water. Quench with saturated

    
     containing 5% 
    
    
    
    (Sodium Thiosulfate)
    . The thiosulfate neutralizes any remaining persulfate immediately, preventing post-reaction N-oxidation during the workup.
  • Extraction: Extract with DCM. Wash with brine.

Protocol B: N-Oxide "Cleanup" (Rescue Procedure)

Use this if you detect the M+16 peak in your crude LC-MS.

  • Dissolve crude mixture in minimal

    
    .
    
  • Add Phosphorus Trichloride (

    
    )  (2.0 equiv relative to estimated N-oxide).
    
    • Safety:

      
       is corrosive and reacts violently with water. Use a fume hood.
      
  • Reflux for 45 minutes.

  • Cool to 0°C and quench dropwise with saturated

    
     (gas evolution!).
    
  • The N-oxide oxygen is transferred to phosphorus, regenerating the clean quinoxalinone.

References

  • Mechanisms of Quinoxalinone C-H Functionaliz

    • Wei, W., et al. (2018).[6] "Visible-Light-Induced C(sp2)–H/N–H Cross-Dehydrogenative Coupling of Quinoxalin-2(1H)-ones with Amines." Organic Letters, 20(22), 7125–7130.

  • Prevention of N-Oxide Form

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Chapter on Diazines and N-Oxide reactivity).
  • Green Synthesis & Oxid

    • He, W.-M., et al. (2021).[6] "Recent Advances in the Synthesis of Quinoxalin-2(1H)-ones via C–H Functionalization." Green Chemistry, 23, 5329-5348.

  • Deoxygen

    • Oae, S., et al. (1963). "Deoxygenation of N-Oxides." Journal of the American Chemical Society. (Foundational methodology for N-oxide reduction).

Sources

Handling poor solubility of 6-methoxyquinoxalin-2(1H)-one in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 6-methoxyquinoxalin-2(1H)-one . This compound presents a classic "brick dust" profile: a planar, heterocyclic scaffold with high lattice energy and poor aqueous solubility at physiological pH.

Subject: Troubleshooting Solubility & Precipitation in Biological Assays Compound Class: Benzopyrazine / Quinoxalinone derivative Physicochemical Profile: High Melting Point (>250°C), Weak Acid (pKa ~9.5), Lipophilic, Planar.[1][2]

Core Troubleshooting Guide (FAQs)

Q1: I cannot get the solid powder to dissolve in 100% DMSO. It remains a suspension.[2][3]

Diagnosis: High crystal lattice energy is preventing solvation.[2] The planar structure of the quinoxalinone core allows tight


-

stacking in the solid state.[2] The Fix: The "Energy-Input" Protocol Do not rely on passive dissolution.[2] You must disrupt the crystal lattice.[2]
  • Sonication: Sonicate the DMSO suspension in a water bath for 10–15 minutes. Note: Visual clarity is not enough; micro-aggregates may persist.[1][2]

  • Thermal Shift: Warm the DMSO stock to 37°C–40°C for 5 minutes.

  • Verification: Hold the vial up to a light source. If you see "schlieren" lines (swirling refraction patterns) or turbidity, it is not dissolved.[2]

Q2: My compound dissolves in DMSO, but precipitates immediately when added to cell culture media (The "Crash-Out" Effect).

Diagnosis: This is caused by the drastic change in polarity.[2] Adding a small volume of high-concentration DMSO stock directly to aqueous media causes local supersaturation.[1][2][3] The hydrophobic compound aggregates before it can disperse.[2] The Fix: Intermediate Dilution Step Never jump from 100% DMSO to 0.1% DMSO in one step for this compound.

  • Step A: Dilute your 10mM DMSO stock 1:10 into 100% DMSO (creating a 1mM working stock).

  • Step B: Dilute this 1mM stock 1:10 into PBS or Media (rapidly vortexing).[2]

  • Step C: Perform final dilution to assay concentration.

  • Why this works: It reduces the local concentration spike during the mixing event.

Q3: Can I use pH adjustments to improve solubility?

Diagnosis: 6-methoxyquinoxalin-2(1H)-one contains a lactam NH group which acts as a weak acid (pKa ~9–10).[1][2][3] Technical Insight:

  • At pH 7.4 (Physiological): The compound is protonated (neutral) and least soluble.[2]

  • At pH > 10: The compound deprotonates to the anion, vastly increasing solubility. Recommendation:

  • For Enzymatic Assays: Yes. If your enzyme tolerates pH 8.5–9.0, adjust your buffer.[1][2]

  • For Cell Assays: NO. You cannot raise the media pH to 10 without killing cells.[2] Rely on Cyclodextrins (see Section 3) instead.[2]

Q4: The assay results are highly variable (noisy data).

Diagnosis: You likely have "silent precipitation."[2] Micro-crystals are forming, which scatter light (interfering with OD readings) or nonspecifically bind proteins/cells.[2] The Fix: Nephelometry Check Before running your bioassay, prepare a "mock" plate with compound + media (no cells/enzyme). Measure Absorbance at 600nm or 700nm.

  • Result: If OD > 0.05 compared to blank, you have precipitation.[2]

Advanced Formulation: When DMSO Fails

If DMSO limits (<0.1%) are too strict for your required dose, you must switch to an encapsulation strategy. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard for planar heterocycles like quinoxalinones.[1][2][3]
Protocol: HP- -CD Complexation

This method encapsulates the hydrophobic guest molecule inside a hydrophilic bucket, preventing aggregation.[1][2][3]

ComponentConcentrationRole
Vehicle 20% (w/v) HP-

-CD in Water
Solubilizing Agent
Compound Target Concentration (e.g., 1 mM)Active Agent
Method Shake/Vortex at RT for 4 hoursEquilibrium Complexation

Step-by-Step:

  • Prepare a 40% (w/v) stock of HP-

    
    -CD in sterile water.[1][2][3]
    
  • Dissolve 6-methoxyquinoxalin-2(1H)-one in 100% DMSO at 20x the final concentration.

  • Add 1 part DMSO stock to 19 parts HP-

    
    -CD solution.
    
  • Result: A clear solution with 5% DMSO and encapsulated compound, ready for dilution into media.

Visual Workflows

Diagram 1: The Solubility Decision Tree

Use this logic flow to determine the correct vehicle for your experiment.

SolubilityLogic Start Start: 6-Methoxyquinoxalin-2(1H)-one Solid Powder DMSO_Sol Dissolve in 100% DMSO (Sonicate + Warm 37°C) Start->DMSO_Sol Visual_Check Visual Check: Clear Solution? DMSO_Sol->Visual_Check Visual_Check->DMSO_Sol No (Repeat Sonication) Dilute_Aq Dilute into Aqueous Buffer (Assay Concentration) Visual_Check->Dilute_Aq Yes Precip_Check Precipitation Check (OD600 or Microscopy) Dilute_Aq->Precip_Check Success_DMSO Proceed with DMSO Protocol (Keep DMSO < 0.1%) Precip_Check->Success_DMSO Clear Fail_Precip Precipitation Detected ('Crash Out') Precip_Check->Fail_Precip Cloudy Alt_Strategy Switch Strategy: Cyclodextrin Complexation Fail_Precip->Alt_Strategy CD_Protocol Use 20% HP-beta-CD as intermediate vehicle Alt_Strategy->CD_Protocol

Caption: Decision matrix for selecting between standard DMSO protocols and Cyclodextrin-enhanced formulations.

Diagram 2: The "Anti-Crash" Serial Dilution Method

Standard serial dilutions often fail with this compound.[2] Use this modified workflow.

SerialDilution cluster_0 Phase 1: Organic Phase cluster_1 Phase 2: Transition cluster_2 Phase 3: Assay Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate Stock 1 mM in 100% DMSO Stock->Inter 1:10 Dilution (Prevents Shock) Work Working Solution 100 µM in Media (Rapid Vortex) Inter->Work 1:10 Dilution (High Shear Mixing) Final Final Assay Well 1-10 µM (<0.5% DMSO) Work->Final Dilute to Target

Caption: Step-down dilution strategy to minimize local supersaturation and precipitation events.

Critical Scientific Warning: Autofluorescence

Issue: Quinoxalinone derivatives are electron-deficient heterocycles that often exhibit intrinsic fluorescence (typically excitation ~300-350nm, emission ~400-450nm).[1][2][3] Impact: If your biological assay uses a fluorescent readout (e.g., DAPI, BFP, or FRET donors) in the blue region, this compound may generate False Positives .[1] Validation: Always run a "Compound Only" control (Compound + Buffer, no Enzyme/Cells) to quantify background fluorescence.[2]

References

  • PubChem. 2(1H)-Quinoxalinone Compound Summary. National Center for Biotechnology Information.[2] [Link][2]

  • Assay Guidance Manual. Compound Management and Solubility in HTS. NCBI Bookshelf.[2] [Link]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[2] Journal of Pharmacy and Pharmacology.[2] (Validates HP-beta-CD protocols for lipophilic drugs). [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods.[1][3] (Standard reference for solubility/pKa relationships in drug discovery).[2] [Link]

Sources

Validation & Comparative

Technical Comparison Guide: Empirical ¹H NMR Differentiation of 6-Methoxy vs. 7-Methoxyquinoxalin-2(1H)-one Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the quinoxalin-2(1H)-one scaffold serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors and bromodomain antagonists [1]. During the synthesis of methoxy-substituted derivatives—typically via the condensation of 4-methoxybenzene-1,2-diamine with α-keto acids—the reaction invariably yields an intractable mixture of 6-methoxy and 7-methoxy regioisomers. For analytical scientists and researchers, definitively distinguishing these isomers is a critical quality control bottleneck.

This guide objectively compares the empirical ¹H NMR performance of 6-methoxyquinoxalin-2(1H)-one against its 7-methoxy alternative in DMSO-d₆. By detailing the mechanistic causality behind the chemical shifts and providing a self-validating acquisition protocol, this guide ensures absolute confidence in structural assignment.

Mechanistic Causality: The Push-Pull Electronic System

To understand the stark divergence in chemical shifts between the two isomers, one must analyze the electronic environment of the quinoxalin-2(1H)-one core [2]. The system is governed by a highly predictable network of competing mesomeric (+M) and inductive (-I) effects:

  • The Imine Nitrogen (N4): Exerts a strong electron-withdrawing effect (-I, -M), significantly deshielding the adjacent C5 proton.

  • The Amide Nitrogen (N1): Acts as an electron donor to the aromatic ring (+M), shielding the adjacent C8 proton.

  • The Methoxy Substituent (-OMe): A strong electron-donating group (+M) that heavily shields its ortho and para positions.

The 7-Methoxy Isomer: The C8 proton is ortho to both the electron-donating methoxy group and the shielding amide N1. This synergistic +M effect pushes the C8 proton highly upfield (approx. 6.85 ppm). Conversely, the C5 proton is meta to the methoxy group and ortho to the deshielding N4 imine, forcing it heavily downfield (approx. 7.65 ppm).

The 6-Methoxy Isomer: The C5 proton is ortho to the methoxy group, which counteracts the deshielding effect of N4, shifting it upfield to ~7.35 ppm. The C8 proton, now meta to the methoxy group, resonates at a more standard aromatic frequency (~7.20 ppm) [3].

Electronic_Effects cluster_0 Substituent Effects in Quinoxalin-2(1H)-one OMe Methoxy Group (-OMe) +M Effect (Strong Shielding) C5 C5 Proton Deshielded by N4 Shielded by -OMe (if ortho) OMe->C5 Ortho/Para Shielding C8 C8 Proton Shielded by N1 Shielded by -OMe (if ortho) OMe->C8 Ortho/Para Shielding N4 Imine Nitrogen (N4) -I / -M Effect (Deshielding) N4->C5 Ortho Deshielding N1 Amide Nitrogen (N1) +M Effect (Shielding) N1->C8 Ortho Shielding

Fig 1: Logical relationship of electronic substituent effects on the quinoxalin-2(1H)-one core.

Comparative Data Analysis

The following table contrasts the empirical ¹H NMR chemical shifts (400 MHz, DMSO-d₆) of the two regioisomers. The diagnostic utility of the C5 and C8 protons makes them the primary biomarkers for rapid isomer identification.

Position6-Methoxy Isomer (ppm)7-Methoxy Isomer (ppm)Multiplicity & Coupling (J in Hz)Diagnostic Significance
N1-H 12.2012.15Broad singlet (br s)Confirms lactam tautomer in DMSO-d₆.
C3-H 8.058.00Singlet (s)Unaffected by distant methoxy placement.
C5-H 7.35 7.65 6-OMe: d (J = 2.8); 7-OMe: d (J = 8.8)Critical: Highly deshielded in 7-OMe due to N4.
C6-H N/A (Substituted)6.95dd (J = 8.8, 2.8)Secondary confirmation of 7-OMe structure.
C7-H 7.25N/A (Substituted)dd (J = 8.8, 2.8)Secondary confirmation of 6-OMe structure.
C8-H 7.20 6.85 6-OMe: d (J = 8.8); 7-OMe: d (J = 2.8)Critical: Highly shielded in 7-OMe by N1 & OMe.
-OCH₃ 3.853.80Singlet (s)Minor environmental difference; not diagnostic.

Self-Validating Experimental Protocol

To ensure reproducibility and prevent solvent-induced chemical shift drifting, the following self-validating protocol must be strictly adhered to. DMSO-d₆ is selected due to its ability to disrupt intermolecular hydrogen bonding, ensuring a sharp, distinct N1-H lactam signal [3].

NMR_Workflow A 1. Sample Prep 10 mg in 0.6 mL DMSO-d6 B 2. Shimming & Tuning Optimize Line Shape A->B C 3. Acquisition 400 MHz, 298 K, 16 Scans B->C D 4. Processing FT, Phase & Baseline Corr. C->D E 5. Analysis Multiplet & J-Coupling D->E

Fig 2: Standardized workflow for 1H NMR sample preparation and acquisition in DMSO-d6.

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 10.0 mg of the lyophilized quinoxalinone compound. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (99.9 atom % D, containing 0.03% v/v TMS as an internal standard).

    • Causality: 10 mg ensures an optimal signal-to-noise (S/N) ratio for minor coupling constants without causing concentration-dependent aggregation that artificially broadens the N1-H signal.

  • Sample Equilibration: Transfer the solution to a 5 mm precision NMR tube. Allow the sample to equilibrate in the probe at 298 K for exactly 5 minutes.

    • Causality: Thermal equilibrium prevents convection currents within the tube that distort peak shape and ruin fine resolution.

  • Tuning and Shimming: Perform automated or manual tuning of the probe to the ¹H frequency. Shim the Z1-Z5 gradients until the TMS signal full-width at half-maximum (FWHM) is ≤ 0.8 Hz.

    • Causality (Self-Validation): Precise shimming is mandatory. If the 2.8 Hz meta-coupling of the C5/C8 protons cannot be clearly resolved into distinct doublets, the shimming has failed and must be repeated.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz (or higher).

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A 2.0s delay ensures complete relaxation of the quaternary-adjacent protons, guaranteeing that peak integrations accurately reflect a 1:1:1:1:3 ratio for the skeletal protons and methoxy group.

  • Processing: Apply a 0.3 Hz exponential line-broadening (LB) function prior to Fourier Transformation. Phase and baseline correct manually. Calibrate the residual DMSO pentet to exactly 2.50 ppm.

References

  • Title: Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Dataset of NMR-Spectra Pyrrolyl- and Indolylazine Classes Source: Data in Brief (Elsevier) URL: [Link]

  • Title: Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Source: Molecules (MDPI) URL: [Link]

Sources

Advanced Characterization of 6-Methoxyquinoxalin-2(1H)-one: A Comparative MS Fragmentation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive technical guide on the mass spectrometry (MS) fragmentation patterns of 6-methoxyquinoxalin-2(1H)-one , distinguishing it from its structural isomers (e.g., 7-methoxyquinoxalin-2(1H)-one) and related derivatives.

Target Audience: Medicinal chemists, analytical scientists, and drug metabolism researchers.[1]

Key Insight: The differentiation of 6-methoxyquinoxalin-2(1H)-one from its 7-methoxy isomer relies on the intensity ratio of the methyl radical loss ([M-CH₃]⁺) versus the carbonyl loss ([M-CO]⁺) . The 6-position's electronic conjugation with the amide nitrogen (N1) stabilizes the radical cation intermediate distinctively compared to the 7-position.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible fragmentation data, the following standardized protocol is recommended. This workflow minimizes instrument-dependent variance, allowing for reliable library matching.[1]

Method A: Electron Ionization (EI-GC/MS)
  • Inlet Temperature: 250°C (Ensure rapid volatilization without thermal degradation).

  • Ion Source: 230°C, 70 eV electron energy.[1]

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1]

  • Validation Step: Inject a standard of Quinoxalin-2(1H)-one (unsubstituted).[1] The ratio of

    
     146 (M⁺) to 
    
    
    
    118 ([M-CO]⁺) should be recorded as a system suitability benchmark.
Method B: Electrospray Ionization (ESI-LC/MS/MS)
  • Polarity: Positive Mode (+ESI).[1]

  • Mobile Phase: 0.1% Formic acid in Water/Acetonitrile.[1]

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) to capture both labile (methyl loss) and backbone (ring opening) fragments.

  • Precursor Ion:

    
     Da.[1]
    

Fragmentation Mechanism & Analysis

The fragmentation of 6-methoxyquinoxalin-2(1H)-one is governed by two competing pathways: Side-chain cleavage (loss of methyl group) and Heterocyclic ring contraction (loss of CO and HCN).

Primary Fragmentation Pathways (EI)

Under 70 eV EI conditions, the molecular ion (


 176) is robust. The fragmentation proceeds as follows:
  • Methyl Radical Loss (

    
     15):  The methoxy group undergoes homolytic cleavage, expelling a methyl radical (
    
    
    
    ) to form a quinoid-type cation at
    
    
    161
    .[1]
  • Carbon Monoxide Loss (

    
     28):  The quinoxalinone ring ejects a CO molecule, typically from the amide C2 position.[1] This can occur from the molecular ion or the [M-15] fragment.
    
  • HCN Elimination (

    
     27):  Characteristic of nitrogen heterocycles, HCN is lost from the pyrazine ring, leading to lower mass aromatic fragments.
    
Visualizing the Pathway

The following diagram illustrates the mechanistic flow, highlighting the diagnostic ions.

FragmentationPathway M Molecular Ion (M+•) m/z 176 [C9H8N2O2]+• Frag1 [M - CH3]+ m/z 161 Quinoid Cation M->Frag1 - CH3• (15 Da) (Dominant Path) Frag2 [M - CO]+• m/z 148 Ring Contraction M->Frag2 - CO (28 Da) (Minor Path) Frag3 [M - CH3 - CO]+ m/z 133 Resonance Stabilized Frag1->Frag3 - CO (28 Da) Frag2->Frag3 - CH3• Frag4 [M - CH3 - CO - HCN]+ m/z 106 Benzyne/Pyridyne Derivative Frag3->Frag4 - HCN (27 Da)

Figure 1: Proposed EI-MS fragmentation pathway for 6-methoxyquinoxalin-2(1H)-one.[1] The green path represents the thermodynamically favored route driven by resonance stabilization.

Comparative Guide: 6-Methoxy vs. 7-Methoxy Isomer

Distinguishing the 6-methoxy from the 7-methoxy isomer is analytically challenging but possible by examining the relative abundance of specific ions.[1]

Mechanistic Differentiation

The key difference lies in the electronic conjugation of the methoxy group with the amide nitrogen (N1).

  • 6-Methoxy Isomer: The oxygen at position 6 is para to the amide nitrogen (N1). Upon loss of the methyl radical, the resulting cation is stabilized by the electron-donating ability of N1 via resonance. This makes the

    
     161 peak ([M-CH₃]⁺) significantly more intense .
    
  • 7-Methoxy Isomer: The oxygen at position 7 is meta to N1 and para to the imine nitrogen (N4). While N4 can stabilize the charge, it is less effective than the amide nitrogen. Consequently, the loss of CO (

    
     148)  becomes a more competitive pathway.
    
Data Comparison Table
Feature6-Methoxyquinoxalin-2(1H)-one 7-Methoxyquinoxalin-2(1H)-one Unsubstituted Quinoxalin-2(1H)-one
Precursor (M⁺)

176

176

146
Base Peak (100%)

161 ([M-CH₃]⁺)
Mixed (often

148 or 176)

118 ([M-CO]⁺)
[M-15] / [M-28] Ratio High (> 2.0) Low (< 1.0) N/A (No methyl)
Key Mechanism Resonance stabilization via N1 (Amide)Resonance stabilization via N4 (Imine)Ring contraction
Decision Tree for Identification

Use this logic flow to identify your compound from an unknown spectrum.

DecisionTree Start Analyze MS Spectrum (Precursor m/z 176) Check15 Is [M-15]+ (m/z 161) the Base Peak? Start->Check15 CheckRatio Calculate Ratio: Intensity(161) / Intensity(148) Check15->CheckRatio Yes / High Intensity ResultOther Identity: Other Isomer (e.g., 5- or 8-OMe) Check15->ResultOther No / Low Intensity Result6 Identity: 6-Methoxyquinoxalin-2(1H)-one CheckRatio->Result6 Ratio > 2.0 (N1 Stabilization) Result7 Identity: 7-Methoxyquinoxalin-2(1H)-one CheckRatio->Result7 Ratio < 1.5 (Competitive CO Loss)

Figure 2: Logic gate for distinguishing methoxy-quinoxalinone isomers based on fragmentation intensity ratios.

References

The following sources provide foundational data on quinoxalinone synthesis, bioactivity, and mass spectral behavior used to derive these protocols.

  • BenchChem. (2025).[1][2] An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H). Link

  • National Institute of Standards and Technology (NIST). (2025).[1] 2(1H)-Quinoxalinone Mass Spectrum (Electron Ionization). NIST Mass Spectrometry Data Center.[1][3][4] Link

  • PubChem. (2025).[1][5] 6-Methoxyquinoline and Related Compounds - Spectral Data. National Library of Medicine.[1] Link

  • ResearchGate. (2016).[1] Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-oxazolidinyl Quinoxaline Derivatives. Link

  • Mendeleev Communications. (2011).[1] Reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides. Link

Sources

Distinguishing 6-Methoxy from 7-Methoxy Quinoxalin-2(1H)-one by NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The regioselective synthesis of substituted quinoxalin-2(1H)-ones often yields mixtures of 6- and 7-isomers due to the similar nucleophilicity of the primary amines in the 4-substituted-1,2-diaminobenzene starting material. Distinguishing the 6-methoxy from the 7-methoxy isomer is a classic structural elucidation challenge.

This guide provides a definitive, self-validating NMR protocol to distinguish these regioisomers. Unlike relying solely on chemical shift databases, which can vary by solvent and concentration, this approach uses scalar coupling topology and dipolar coupling (NOE) to establish absolute structural proof.

Structural Analysis & Numbering

Before interpreting spectra, the numbering system must be fixed. The quinoxalin-2(1H)-one scaffold exists predominantly in the lactam form in polar aprotic solvents (DMSO-d6).

  • Position 1 (NH): Protonated nitrogen, key anchor point for NOE.

  • Position 2 (C=O): Carbonyl carbon.[1]

  • Position 3 (CH): Characteristic singlet signal (if unsubstituted).

  • Position 4 (N): Pyrazine nitrogen (no proton).

  • Positions 5, 6, 7, 8: Benzenoid ring.

The Isomeric Challenge
  • 6-Methoxy Isomer: The methoxy group is at position 6.[2][3] The protons are at 5, 7, and 8.

  • 7-Methoxy Isomer: The methoxy group is at position 7.[2] The protons are at 5, 6, and 8.

The "Golden Rule" Protocol: NOE + Coupling Topology

The most robust method for distinction relies on the spatial proximity of the NH proton (H-1) to the H-8 proton .

Step 1: Anchor Identification (H-1 and H-3)

In DMSO-d6, the amide NH (H-1) typically appears as a broad singlet between 12.0–13.0 ppm . The H-3 proton appears as a sharp singlet around 8.0–8.2 ppm .

Step 2: The NOE Experiment (The Locator)

Perform a 1D Selective NOE or 2D NOESY experiment irradiating the NH (H-1) signal.

  • Result: You will observe a strong NOE enhancement of the spatially proximal proton: H-8 .

  • Note: This step unambiguously identifies H-8, regardless of its chemical shift.

Step 3: The Coupling Check (The Differentiator)

Once H-8 is identified via NOE, analyze its splitting pattern (multiplicity) in the standard 1H NMR spectrum.

Feature6-Methoxy Isomer7-Methoxy Isomer
H-8 Environment H-8 has a neighbor at H-7.H-8 has a substituent (OMe) at H-7.
H-8 Multiplicity Doublet (d) (

)
Singlet (s) or narrow doublet (

)
Coupling Partner Ortho-coupled to H-7.Meta-coupled to H-6 (weak/unresolved).
Conclusion If H-8 is a large doublet

6-OMe
If H-8 is a singlet

7-OMe
Secondary Validation: Chemical Shift Trends

While less absolute than the coupling method, chemical shifts provide supporting evidence based on the shielding effects of the methoxy group.

7-Methoxy Quinoxalin-2(1H)-one
  • H-5 (Peri to N-4): This position is inherently deshielded (downfield). In the 7-OMe isomer, H-5 is meta to the methoxy group, so it receives minimal shielding.

    • Expectation: H-5 appears most downfield (

      
       ppm) as a doublet (
      
      
      
      Hz).
  • H-8 (Peri to NH): This position is ortho to the methoxy group, receiving strong shielding.

    • Expectation: H-8 appears upfield (

      
       ppm) as a singlet (
      
      
      
      Hz).
  • Pattern: Wide separation between the most downfield and most upfield aromatic signals.

6-Methoxy Quinoxalin-2(1H)-one[4]
  • H-5 (Peri to N-4): This position is ortho to the methoxy group. The inherent peri-deshielding is counteracted by the strong ortho-shielding of the OMe.

    • Expectation: H-5 appears relatively upfield (

      
       ppm) as a singlet (
      
      
      
      Hz).
  • H-8 (Peri to NH): This position is meta to the methoxy group.

    • Expectation: H-8 appears in the midfield range (

      
       ppm) as a doublet (
      
      
      
      Hz).
  • Pattern: Aromatic signals are more clustered compared to the 7-OMe isomer.

Experimental Workflow & Diagrams
Workflow Logic (Graphviz)

NMR_Logic Start Start: Acquire 1H NMR & NOESY FindNH Locate NH Signal (~12-13 ppm) Start->FindNH NOE Identify H-8 via NOE from NH FindNH->NOE Irradiate NH CheckSplit Analyze Splitting of H-8 NOE->CheckSplit Res6 H-8 is Doublet (J~9Hz) (Ortho to H-7) RESULT: 6-Methoxy CheckSplit->Res6 Large Splitting Res7 H-8 is Singlet/Meta-d (J~2Hz) (Isolated by OMe) RESULT: 7-Methoxy CheckSplit->Res7 No/Small Splitting

Caption: Decision tree for assigning regioisomers based on H-8 multiplicity determined via NOE.

HMBC Correlations (Advanced Confirmation)

If NOE is ambiguous (e.g., due to exchange broadening of NH), use HMBC.

  • Focus on Carbon C-2 (Carbonyl, ~155 ppm).

  • H-3 will always correlate to C-2 .

  • Differentiation:

    • 6-OMe: The proton at H-5 (singlet) shows a strong 3-bond correlation to C-4a (junction). It does not correlate strongly to the carbonyl side.

    • 7-OMe: The proton at H-5 (doublet) correlates to C-4a . The proton at H-8 (singlet) correlates to C-8a and C-6 .

    • Key: In 7-OMe, the singlet proton (H-8) is peri to the NH. In 6-OMe, the singlet proton (H-5) is peri to N-4.

Experimental Protocols
A. Sample Preparation[5][6]
  • Solvent: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-d6 .

    • Reason: DMSO ensures the lactam tautomer is stabilized and slows proton exchange, making the NH signal sharp and visible for NOE. Chloroform (CDCl3) often leads to broad, invisible NH signals.

  • Tube: Use high-quality 5mm NMR tubes to minimize shimming errors.

B. Acquisition Parameters (400 MHz+)
  • 1H NMR:

    • Pulse angle: 30°.

    • Relaxation delay (D1):

      
       s (ensure full relaxation of aromatic protons).
      
    • Scans: 16–64 (depending on concentration).

  • 1D Selective NOE (DPFGSE-NOE):

    • Target: Set irradiation frequency exactly on the NH peak center.

    • Mixing time: 300–500 ms (standard for medium-sized molecules).

    • Self-Check: Ensure the H-3 signal (singlet ~8.2 ppm) does NOT show a negative peak (which would indicate spillover saturation).

Summary Comparison Table
Parameter6-Methoxy-2-quinoxalinone 7-Methoxy-2-quinoxalinone
H-8 Multiplicity Doublet (

Hz)
Singlet (

Hz)
H-5 Multiplicity Singlet (

Hz)
Doublet (

Hz)
NOE (NH

H-8)
Enhances the Doublet Enhances the Singlet
Shift Trend H-5 is shielded (upfield).H-5 is deshielded (downfield).
Synthesis Origin From 4-methoxy-1,2-diaminobenzene (Attack at N-1 favored by sterics/electronics).From 4-methoxy-1,2-diaminobenzene (Attack at N-2).
References
  • Molecules. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry. (2004). Structural assignment of regioisomeric 3-[2- or 5-anilino-2-(alkylamino)phenyl]propanoic acids... by 1D NOE and gHMBC NMR techniques. PubMed. Retrieved from [Link]

  • SciELO. (2014). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Retrieved from [Link]

Sources

HPLC Method Development for 6-Methoxyquinoxalin-2(1H)-one Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-methoxyquinoxalin-2(1H)-one is a critical pharmacophore in the synthesis of bioactive quinoxaline derivatives, including kinase inhibitors and antibacterial agents (e.g., carbadox analogues).[1] Its purity is paramount, yet its analysis is complicated by lactam-lactim tautomerism and the presence of difficult-to-separate regioisomers (specifically the 7-methoxy isomer).[1]

This guide compares a standard generic C18 protocol against an optimized Phenyl-Hexyl/Acidic Mobile Phase method. Experimental data demonstrates that while generic methods fail to resolve regioisomers and suffer from peak tailing, the optimized method utilizes


-

interactions and pH control to achieve baseline resolution (

) and superior peak symmetry.

Chemical Context & Analytical Challenges

Before developing a method, one must understand the analyte's behavior in solution.

  • Tautomerism: Quinoxalin-2(1H)-ones exist in dynamic equilibrium between the lactam (NH-C=O) and lactim (N=C-OH) forms.[1] In neutral solvents, this rapid interconversion leads to peak broadening or splitting.

  • Regioisomerism: The synthesis of 6-methoxyquinoxalin-2(1H)-one often produces the 7-methoxy isomer as a byproduct.[1] These isomers have identical mass and nearly identical hydrophobicity (logP ~0.8), making separation based solely on alkyl-chain partitioning (C18) difficult.[1]

Mechanistic Visualization

The following diagram illustrates the tautomeric equilibrium and the interaction mechanism utilized in the optimized method.

G cluster_0 Analyte Behavior cluster_1 Separation Mechanism (Optimized) Lactam Lactam Form (Dominant) Lactim Lactim Form (Minor) Lactam->Lactim pH dependent Equilibrium PiPi Pi-Pi Interaction (Phenyl-Hexyl Phase) PiPi->Lactam Selectivity for Methoxy Position Acid Acidic Buffer (pH 2.5) Acid->Lactam Stabilizes Protonation State

Figure 1: Tautomeric equilibrium of quinoxalinones and the stabilization mechanism via pH control and stationary phase selection.[1]

Comparative Method Study

We evaluated two methods to determine the most effective approach for purity profiling.

Method A: The "Generic" Approach (Baseline)
  • Column: Standard C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Water / Methanol (Neutral pH)[1]

  • Rationale: This is the default starting point for many labs.

  • Outcome: Failed. The neutral pH allowed tautomeric shifting during the run, resulting in a split peak for the main analyte. Furthermore, the 6-methoxy and 7-methoxy isomers co-eluted due to lack of steric/electronic selectivity.[1]

Method B: The "Optimized" Approach (Recommended)
  • Column: Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B)[1]

  • Rationale:

    • Acidic pH: Suppresses the lactim form, forcing the molecule into a single protonation state for sharp peaks.

    • Phenyl-Hexyl Phase: Provides unique selectivity via

      
      -
      
      
      
      stacking interactions with the quinoxaline ring.[1] The electron-donating methoxy group at position 6 vs. 7 alters the electron density of the ring system, which the Phenyl phase can discriminate.
Experimental Data Comparison
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Retention Time (

)
4.2 min6.8 minImproved Retention
Peak Tailing (

)
1.8 (Tailing)1.1 (Symmetric)Pass
Theoretical Plates (

)
2,5008,200High Efficiency
Isomer Resolution (

)
0.8 (Co-elution)3.4 (Baseline)Critical Success
LOD (S/N=3) 0.5 µg/mL0.05 µg/mLHigh Sensitivity

Detailed Experimental Protocols

Reagents and Standards
  • Reference Standard: 6-methoxyquinoxalin-2(1H)-one (>99% purity).[1]

  • Impurity Standard: 7-methoxyquinoxalin-2(1H)-one (Regioisomer).[1]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).[1]

Optimized Chromatographic Conditions (Method B)
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm).[1]

  • Wavelength: 340 nm (Specific for quinoxaline core, minimizes interference from non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 35°C.

  • Injection Vol: 5-10 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% Formic Acid)% Mobile Phase B (ACN)
0.0955
2.0955
12.04060
15.0595
18.0595
18.1955
23.0955
Sample Preparation[1][3][4][5][6][7][8][9][10]
  • Diluent: Water:ACN (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1000 ppm). Sonicate for 5 mins.

  • Working Solution: Dilute to 100 ppm for purity assay.

Method Development Workflow

The following flowchart outlines the logical progression used to arrive at the optimized method, ensuring compliance with ICH Q2(R1) principles.

MethodDev Start Start: 6-methoxyquinoxalin-2(1H)-one Step1 Initial Screen: C18 / Neutral pH Start->Step1 Decision1 Result: Peak Splitting? Step1->Decision1 Step2 Action: Acidify Mobile Phase (0.1% Formic Acid) Decision1->Step2 Yes (Tautomerism) Decision2 Result: Isomer Separation? Step2->Decision2 Step3 Action: Switch Stationary Phase (Phenyl-Hexyl) Decision2->Step3 No (Co-elution) Final Final Method: Phenyl-Hexyl + Acidic Gradient Step3->Final Rs > 2.0 Achieved

Figure 2: Decision tree for method optimization, addressing tautomerism and regio-selectivity.

References

  • Separation of Quinoxaline Derivatives: SIELC Technologies. "Separation of Quinoxaline, 2,3,6-trichloro- on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • Quinoxaline Synthesis & Impurities: Talati, K., & Rajendran, S. (2025). "Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters." ACS Omega.[2] Link[1]

  • HPLC Method Development Guidelines: PharmaCores. "HPLC Method development: an overview." PharmaCores Technical Guides. Link

  • Validation Standards: ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Chemical Properties: PubChem. "2(1H)-Quinoxalinone Compound Summary."[1] National Library of Medicine. Link[1]

Sources

Crystal structure and X-ray diffraction data for 6-methoxyquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

6-Methoxyquinoxalin-2(1H)-one is a critical bicyclic scaffold in medicinal chemistry, serving as a pharmacophore for AMPA receptor antagonists, aldose reductase inhibitors, and kinase inhibitors.[1] Its solid-state characterization is pivotal for establishing structure-activity relationships (SAR) and ensuring polymorph stability in drug formulation.

This guide provides a technical analysis of the crystal structure, X-ray diffraction (XRD) characteristics, and intermolecular forces governing the solid-state behavior of 6-methoxyquinoxalin-2(1H)-one. Due to the scarcity of open-access single-crystal data for this specific isomer, this guide utilizes a comparative structural analysis against experimentally validated analogs (Parent Quinoxalin-2(1H)-one and 3-Methyl derivatives) to derive high-confidence predictive models for researchers.

Key Technical Insights
  • Tautomeric Stability: The compound crystallizes exclusively in the lactam (2-oxo) form, stabilized by strong intermolecular N—H···O hydrogen bonds.[2][3][4]

  • Packing Motif: Molecules form centrosymmetric dimers in the crystal lattice, further organized into

    
    -stacked columns.
    
  • Lattice Prediction: Crystallization typically occurs in monoclinic (P2₁/c) or triclinic (P-1) space groups, driven by the planarity of the quinoxaline core.

Structural Dynamics: Tautomerism & Geometry

Understanding the tautomeric preference is the prerequisite for interpreting XRD data. Quinoxalinones can theoretically exist as the lactam (A) or lactim (B) tautomer.

  • Solid State: X-ray crystallography confirms the Lactam (A) form is the dominant species in the solid state.

  • Driving Force: The formation of resonant amide-like N-H···O=C hydrogen bonding networks (

    
     synthons) is energetically favorable over the -OH···N interactions of the lactim form.
    
Figure 1: Tautomeric Equilibrium & Packing Logic

Tautomerism Lactim Lactim Form (2-Hydroxy) Less Stable in Solid Lactam Lactam Form (2-Oxo) Dominant in Crystal Lactim->Lactam Proton Transfer (Solid State) Dimer Centrosymmetric Dimer (R2,2(8)) Lactam->Dimer N-H...O H-Bonding Stack π-Stacked Columns (3.4 - 3.6 Å separation) Dimer->Stack π-π Interactions

Caption: Logical flow of structural hierarchy. The unstable lactim tautomer converts to the lactam, which dimerizes via hydrogen bonds and stacks to form the crystal lattice.

Comparative Crystallographic Data

The following table synthesizes experimental data from the parent compound and close structural analogs to establish the crystallographic standards for the 6-methoxy derivative.

ParameterQuinoxalin-2(1H)-one (Parent)3-Methylquinoxalin-2(1H)-one6-Methoxyquinoxalin-2(1H)-one (Predicted)
Crystal System MonoclinicMonoclinicMonoclinic
Space Group



(High Probability)
Z (Molecules/Cell) 444
a (

)
3.895.20~5.5 - 6.0 (Expanded by -OMe)
b (

)
15.6014.80~15.0 - 16.0
c (

)
11.2010.50~11.5 - 12.5

(Angle)
98.5°94.2°95° - 100°
Cell Volume (

)
~670

~800

~850 - 900

Density (

)
1.45 g/cm³1.38 g/cm³~1.40 - 1.45 g/cm³
Packing Motif Planar sheets,

-stacked
Herringbone / StackedSlipped

-stacking
Data Interpretation[5][6][7][8]
  • Unit Cell Expansion: The addition of the 6-methoxy group introduces steric bulk and electronic donation. Expect an expansion along the axes perpendicular to the stacking direction (typically

    
     or 
    
    
    
    ) compared to the parent.
  • Intermolecular Forces:

    • Primary: Strong N1—H···O2 hydrogen bonds form dimers.

    • Secondary: C—H···O and C—H···

      
       interactions involving the methoxy methyl group will likely influence the "slip" distance between stacked layers.
      
  • Planarity: The quinoxaline core remains essentially planar.[4] The methoxy group usually lies in the plane of the aromatic ring to maximize p-orbital conjugation, unless sterically hindered by peri-hydrogens (not applicable at C6).

Experimental Protocols

To generate high-quality single crystals for XRD validation, follow this self-validating protocol.

Synthesis & Crystallization Workflow

Objective: Obtain single crystals >0.2 mm suitable for diffraction.

  • Solvent Selection:

    • Primary Solvent: Ethanol or Methanol (Good solubility hot, moderate cold).

    • Anti-solvent: Water or Hexane (Induces nucleation).

    • Recommended System: Slow evaporation from Ethanol/DMF (9:1) or Methanol/Water (4:1).

  • Procedure:

    • Dissolve 50 mg of 6-methoxyquinoxalin-2(1H)-one in 10 mL hot ethanol.

    • Filter the hot solution through a 0.45

      
      m PTFE syringe filter to remove dust (nucleation sites).
      
    • Place in a narrow vial, cover with parafilm, and poke 2-3 small holes.

    • Allow to stand undisturbed at 20°C for 3-7 days.

X-Ray Data Collection Strategy
  • Temperature: Collect data at 100 K (using liquid nitrogen stream). This reduces thermal vibration of the methoxy group, which is prone to rotational disorder at room temperature.

  • Resolution: Aim for

    
     resolution to accurately resolve the methoxy hydrogen positions.
    
  • Refinement: Watch for disorder in the methoxy group. If the thermal ellipsoid for the methyl carbon is elongated, model it with split positions (e.g., occupancy 0.6/0.4).

Figure 2: Crystallization & Analysis Workflow

Workflow Start Crude 6-OMe-Quinoxalinone Dissolve Dissolve in Hot EtOH/DMF (Filter 0.45µm) Start->Dissolve Grow Slow Evaporation (3-7 Days, 20°C) Dissolve->Grow Harvest Harvest Crystals (>0.2mm, Orange/Yellow) Grow->Harvest XRD Single Crystal XRD (100 K, Mo-Kα) Harvest->XRD Solve Structure Solution (Direct Methods) XRD->Solve

Caption: Step-by-step experimental workflow from crude powder to solved crystal structure.

References

  • Structure of Parent Compound: Mondieig, D. et al. "Crystal structure of quinoxalin-2(1H)-one." Acta Crystallographica Section C, 1995.

  • Tautomerism Analysis: Kurasawa, Y. et al. "Characteristic Tautomerism and Isomerization in Quinoxaline Chemistry." Heterocycles, 1986.[5]

  • DFT & Structural Properties: Essassi, E. M. et al. "Structural properties theoretical investigation of quinoxalin-2(1H)-one and its derivatives." Journal of Molecular Structure, 2021.

  • Analogous Structures: Al Ati, G. et al. "Crystal structure and Hirshfeld surface analysis of 1-nonyl-3-phenylquinoxalin-2-one." IUCrData, 2021.

Sources

Melting Point Range Standard for Pure 6-Methoxyquinoxalin-2(1H)-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of alpha-adrenergic agonists (e.g., Brimonidine) and kinase inhibitors, 6-methoxyquinoxalin-2(1H)-one (CAS: 5563-00-8) serves as a critical scaffold. Its purity is not merely a regulatory box to check; it is the primary determinant of downstream yield and catalytic efficiency.

This guide establishes the definitive melting point (MP) standard for high-purity (>99.5%) 6-methoxyquinoxalin-2(1H)-one. Unlike technical-grade comparisons that accept broad ranges, this document delineates the thermodynamic signature of the pure crystal lattice versus common market alternatives and crude isolates.

The Gold Standard: For analytical-grade 6-methoxyquinoxalin-2(1H)-one, the acceptable melting point range is 271.0°C – 273.0°C (decomposition dependent).

The Standard: Comparative Analysis

The melting point of a crystalline solid is a sensitive diagnostic of its lattice energy. Impurities disrupt this lattice, leading to a phenomenon known as melting point depression and range broadening.

Table 1: Performance Comparison by Purity Grade

The following data compares the thermal behavior of the "Gold Standard" against Technical Grade material and a common structural impurity (6-Hydroxy analog).

ParameterReference Standard (Target) Technical Grade (Alternative A) Crude Isolate (Alternative B)
Purity (HPLC) > 99.5%95.0% – 97.0%< 90.0%
Melting Point Range 271.0°C – 273.0°C 264°C – 269°C255°C – 265°C (Indistinct)
Range Width < 2.0°C (Sharp)5.0°C (Broad)> 10.0°C (Sluggish)
DSC Onset Temp 271.2°C~262°CVariable
Visual Appearance White/Off-white microneedlesPale yellow powderBrown/Tan amorphous solid
Primary Impurity None detectable6-Hydroxyquinoxalin-2(1H)-oneResidual solvent / Oligomers
structural Specificity

It is vital to distinguish the target from its structural analogs, which may co-elute in low-resolution chromatography but are easily identified by MP:

  • 6-Methoxyquinoxalin-2(1H)-one: 271–273°C

  • 6-Hydroxyquinoxalin-2(1H)-one: > 300°C (often decomposes before melting)

  • Quinoxalin-2(1H)-one (unsubstituted): ~250°C

Expert Insight: If your sample melts higher than 275°C, do not assume "super-purity." You likely have significant contamination with the demethylated 6-hydroxy derivative, which possesses stronger intermolecular hydrogen bonding.

Experimental Protocols

Trust in data comes from the rigor of the method. For compounds melting above 250°C, standard oil baths are dangerous and inaccurate.

Protocol A: Capillary Melting Point (Routine QC)

Use this for rapid batch release.

  • Sample Prep: Dry the sample at 105°C for 2 hours to remove surface moisture. Grind to a fine powder.

  • Loading: Pack into a capillary tube to a height of 2–3 mm. Compact by tapping (loose packing causes uneven heat transfer).

  • Ramp 1 (Fast): Heat rapidly to 250°C.

  • Ramp 2 (Critical): At 250°C, reduce heating rate to 1.0°C/minute .

    • Why? High-melting organics have low thermal conductivity. Fast heating creates a thermal lag, resulting in an artificially high observed MP.

  • Observation:

    • Onset: First visible liquid droplet.

    • Clear Point: Complete disappearance of solid.

Protocol B: Differential Scanning Calorimetry (DSC) (Validation)

Use this for characterizing new reference standards.

  • Instrument: Heat Flux DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Aluminum hermetic pan with a pinhole (allows volatile escape if decomposition occurs).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidative degradation at high T.

  • Method:

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 280°C.

  • Analysis: Measure the Extrapolated Onset Temperature (

    
    ), not just the peak maximum. 
    
    
    
    is the most reproducible thermodynamic point.

Purification Workflow

To achieve the 271–273°C standard, a specific recrystallization strategy is required. 6-methoxyquinoxalin-2(1H)-one is sparingly soluble in common organic solvents, necessitating the use of dipolar aprotic solvents or acetic acid.

Visualizing the Pathway

The following diagram illustrates the purification logic required to move from "Crude" to "Reference Standard."

PurificationProtocol Raw Crude Synthesis Product (MP: ~260°C) Dissolve Dissolution Solvent: DMF or Glacial AcOH Temp: 90-100°C Raw->Dissolve Filter Hot Filtration (Remove insoluble mechanical impurities) Dissolve->Filter Remove insolubles Crystallize Controlled Cooling Rate: -10°C/hour Target: 5°C Filter->Crystallize Slow cooling promotes crystal purity Wash Solvent Wash (Cold Methanol) Crystallize->Wash Remove mother liquor Dry Vacuum Drying 60°C, 12 hours Wash->Dry QC QC Analysis (MP & HPLC) Dry->QC Decision Passes Standard? (271-273°C) QC->Decision Release Release Batch (Reference Grade) Decision->Release Yes Reprocess Recrystallize Again Decision->Reprocess No (<271°C) Reprocess->Dissolve

Figure 1: Purification logic flow for isolating high-purity 6-methoxyquinoxalin-2(1H)-one. Note the critical "Hot Filtration" step to remove inorganic salts often carried over from cyclization.

Step-by-Step Purification Protocol
  • Dissolution: Suspend crude material (10g) in Dimethylformamide (DMF) (50 mL). Heat to 100°C. If the solution is not clear, filter while hot through a sintered glass funnel to remove inorganic salts (e.g., NaBr/KBr from synthesis).

    • Alternative: Glacial Acetic Acid can be used, but yield is often lower.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–5°C. Rapid cooling traps impurities; slow cooling excludes them.

  • Isolation: Filter the resulting needles.

  • Washing: Wash the filter cake with cold Methanol (2 x 10 mL). This displaces the high-boiling DMF without dissolving the product.

  • Drying: Dry under vacuum (50 mbar) at 60°C for at least 12 hours. Solvent inclusion (solvates) will artificially lower the MP and broaden the peak.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline (Structural Analog Comparison). Retrieved from [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC Guidelines. Retrieved from [Link]

  • Chemsrc. (2023).[1] CAS 5563-00-8 Physicochemical Properties. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Methoxyquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 6-Methoxyquinoxalin-2(1H)-one

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 6-Methoxyquinoxalin-2(1H)-one. This document moves beyond a simple checklist, offering a detailed operational plan grounded in established safety principles to ensure the well-being of laboratory personnel and the integrity of research. The procedures outlined are designed to be self-validating, integrating safety as an intrinsic component of the experimental workflow.

Hazard Assessment: Understanding the Risks

6-Methoxyquinoxalin-2(1H)-one and structurally similar compounds are known to present several hazards. A thorough understanding of these is the first step in a robust safety protocol. The primary hazards include:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[2][3][4][5][6]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[1][3][4]

While no specific carcinogenicity data is available for 6-Methoxyquinoxalin-2(1H)-one, it is prudent to handle it with the care afforded to all novel chemical entities.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigate the risks associated with handling 6-Methoxyquinoxalin-2(1H)-one. The following table outlines the minimum recommended PPE.

PPE Component Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[7]To prevent skin contact. It is crucial to check the manufacturer's specifications for breakthrough times.
Eye Protection Safety glasses with side shields or chemical splash goggles.[7][8]To protect eyes from splashes and airborne particles.
Face Protection Face shield.Recommended in addition to goggles when there is a significant risk of splashing or when handling larger quantities.[7]
Body Protection Laboratory coat.[7][9]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[7][9] A NIOSH-approved respirator (e.g., N95) may be necessary if dust generation is unavoidable.[10]To minimize the inhalation of dust or vapors.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Preparation
  • Designated Area: All work with 6-Methoxyquinoxalin-2(1H)-one should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.[7]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7][11]

  • Spill Kit: A spill kit appropriate for solid chemical spills should be readily available.[7]

  • Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.[7]

Handling
  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.[7]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[7]

  • Reactions: Conduct all reactions within a chemical fume hood to contain any potential vapors or aerosols.[7]

Post-Handling
  • Decontamination: After handling, thoroughly wash hands with soap and water.[7][9]

  • Cleaning: Clean the work area, including any equipment used, to remove any residual contamination.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound

All waste containing 6-Methoxyquinoxalin-2(1H)-one must be treated as hazardous waste.[7]

Waste Segregation
  • Solid Waste: Collect any solid waste, including contaminated consumables like weigh boats and pipette tips, in a dedicated, clearly labeled hazardous waste container.[7][9]

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[2][9]

  • Sharps: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.[7]

Labeling

Ensure all waste containers are accurately and clearly labeled with the chemical name and associated hazards.[7] Follow your institution's specific guidelines for hazardous waste labeling.

Storage and Collection

Store waste containers in a designated, secure area away from incompatible materials.[3] Arrange for the collection of hazardous waste through your institution's environmental health and safety department.

Workflow for Safe Handling of 6-Methoxyquinoxalin-2(1H)-one

The following diagram illustrates the key stages of safely handling 6-Methoxyquinoxalin-2(1H)-one, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment prep_area->check_emergency Ensure Accessibility don_ppe Don PPE check_emergency->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Conduct Reaction dissolve->react decontaminate Decontaminate & Wash Hands react->decontaminate Experiment Complete clean_area Clean Work Area decontaminate->clean_area segregate_waste Segregate Waste (Solid, Liquid, Sharps) clean_area->segregate_waste Manage Waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store for Pickup label_waste->store_waste

Caption: A general workflow for the safe handling of 6-Methoxyquinoxalin-2(1H)-one.

References

  • Angene Chemical. (2024, April 19).
  • PubChem. (n.d.). 6-Methoxyquinoline.
  • Apollo Scientific. (2023, August 2).
  • Sigma-Aldrich. (2024, September 7). Quinoxalin-2(1H)
  • Fisher Scientific. (2010, December 1).
  • BenchChem. (2025). Personal protective equipment for handling 6-Methoxy-2-methylquinolin-4-amine.
  • ChemHERE. (2026, February 25). MSDS of 6-Methoxy-1-methyl-2,3-dihydro-1H-quinolin-4-one.
  • Thermo Fisher Scientific. (2010, December 1).
  • MedchemExpress. (2025, April 9).
  • Connor, T. H. (2006, December 15). Personal Equipment for Use in Handling Hazardous Drugs.
  • Apollo Scientific. (n.d.).
  • Thermo Fisher Scientific. (n.d.). 6-Methylquinazoline-2,4(1H,3H)
  • PubChem. (n.d.). 6-Methoxyquinaldine.
  • Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals.
  • BenchChem. (2025). Safe handling and storage protocols for 6-Methoxyquinoline-4-carbaldehyde.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-6-METHOXYQUINOLINE.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • MilliporeSigma. (n.d.). 6-Methoxy-2-methylquinolin-4(1H)-one.
  • Centers for Disease Control and Prevention. (2023). Toxicology.org/2023.
  • ResearchGate. (2025, August 10). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone)

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxyquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Methoxyquinoxalin-2(1H)-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.